Bekanamycin sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H38N4O15S |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-diamino-3-[(2R,4S,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6?,7?,8-,9-,10-,11?,12-,13?,14?,15?,16+,17-,18-;/m0./s1 |
InChI Key |
OOYGSFOGFJDDHP-GKBZEYJFSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@H]1N)O[C@H]2C([C@H]([C@H](C(O2)CO)O)N)O)O)O[C@H]3C([C@H]([C@H](C(O3)CN)O)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bekanamycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bekanamycin sulfate, an aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial ribosome and disrupting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning bekanamycin's action, from its binding to the 30S ribosomal subunit to the consequent inhibition of translation and induction of bacterial cell death. Furthermore, this document outlines the primary mechanisms of bacterial resistance, details key experimental protocols for studying its activity, and presents quantitative data on its efficacy. Visual diagrams generated using Graphviz are included to illustrate critical pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound is a member of the aminoglycoside family of antibiotics and functions by irreversibly binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] This interaction is the cornerstone of its bactericidal effect. The primary target of bekanamycin is the 30S ribosomal subunit .[2][3] Its binding leads to a multifaceted disruption of the translation process.
The mechanism can be broken down into three key events:
-
Interference with the Initiation Complex: Bekanamycin binding to the 30S subunit interferes with the proper formation of the initiation complex, which is the crucial first step in protein synthesis where the ribosome, mRNA, and initiator tRNA assemble.[3][4]
-
Induction of mRNA Misreading: The binding of bekanamycin to the A-site of the 16S rRNA within the 30S subunit induces a conformational change.[1][5] This change leads to the misreading of the mRNA codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[3][6] The accumulation of these non-functional or toxic proteins disrupts essential cellular processes.[1]
-
Obstruction of Translocation: Bekanamycin also physically obstructs the movement of the ribosome along the mRNA strand, a process known as translocation.[2][3] This blockage halts the elongation of the polypeptide chain, further contributing to the shutdown of protein synthesis.[2]
The cumulative effect of these actions is a catastrophic failure of protein production, leading to bacterial cell death. This makes bekanamycin a bactericidal agent, meaning it actively kills bacteria rather than simply inhibiting their growth.[2]
Signaling Pathway of Bekanamycin Action
The following diagram illustrates the molecular interactions of bekanamycin with the bacterial ribosome and the subsequent downstream effects.
Quantitative Data on Bekanamycin Efficacy
The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The half-maximal inhibitory concentration (IC50) in biochemical assays, such as in vitro translation, also provides a measure of inhibitory activity.
| Compound | Bacterial Strain | MIC (mg/L) | Assay Type | Reference |
| Bekanamycin (Kanamycin B) | Escherichia coli | 4.5 | Broth Microdilution | [7] |
| Bekanamycin (Kanamycin B) | Staphylococcus aureus | 3.5 | Broth Microdilution | [7] |
| Kanamycin A | Staphylococcus aureus ATCC 29213 | 2 | Not Specified | [5] |
| Kanamycin A | Escherichia coli ATCC 25922 | 2 | Not Specified | [5] |
| Kanamycin A | Pseudomonas aeruginosa ATCC 27853 | >64 | Not Specified | [5] |
| Kanamycin A | Mycobacterium smegmatis ATCC 607 | 0.125-0.25 | Not Specified | [5] |
| Arbekacin* | E. coli cell-free system | 0.073 (125 nM) | In Vitro GFP Synthesis | [4] |
*Arbekacin is a semisynthetic derivative of bekanamycin. Data is presented as IC50.
Bacterial Resistance to Bekanamycin
The emergence of antibiotic resistance is a significant challenge. Bacteria can develop resistance to bekanamycin through several mechanisms:
-
Enzymatic Modification: This is a common mechanism where bacteria acquire genes encoding for aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate bekanamycin by adding chemical groups (e.g., acetyl, phosphate), preventing it from binding to the ribosome.[3]
-
Ribosomal Alteration: Mutations in the genes for 16S rRNA or ribosomal proteins can alter the structure of bekanamycin's binding site on the 30S subunit.[3] This reduces the binding affinity of the drug, rendering it less effective.[3]
-
Efflux Pumps: Some bacteria possess or acquire membrane proteins that act as efflux pumps, actively transporting bekanamycin out of the cell.[3] This prevents the antibiotic from reaching a high enough intracellular concentration to be effective.[3]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as mutations affecting porin channels, can decrease the uptake of bekanamycin into the cell.[3]
Logical Relationships in Bekanamycin Resistance
The following diagram illustrates the key pathways through which bacteria can develop resistance to bekanamycin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard for determining the in vitro susceptibility of bacteria to an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Solution: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[8]
-
Inoculum Preparation: Culture the bacterial isolate on an appropriate agar medium for 18-24 hours. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Inoculation: Further dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[8]
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).[8]
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of a compound on the translation process in a cell-free system.
Methodology:
-
System Components: Utilize a bacterial cell-free translation system (e.g., E. coli S30 extract), a plasmid DNA encoding a reporter gene (e.g., luciferase or Green Fluorescent Protein), an amino acid mixture, and ATP/GTP as an energy source.[2][4]
-
Reaction Setup: Prepare the in vitro translation reaction mix according to the manufacturer's instructions. Dispense the mix into the wells of a microplate.
-
Compound Addition: Add varying concentrations of this compound to the test wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.[2][4]
-
Signal Detection: Add the appropriate substrate for the reporter protein (e.g., luciferin for luciferase) and measure the output signal (luminescence or fluorescence) using a plate reader.[2]
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis relative to the negative control. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Experimental Workflow for MIC Determination
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion
This compound remains a potent bactericidal agent due to its effective targeting of the bacterial 30S ribosomal subunit, leading to a comprehensive shutdown of protein synthesis. A thorough understanding of its mechanism of action, coupled with knowledge of resistance pathways, is crucial for its appropriate clinical use and for the development of next-generation aminoglycosides. The experimental protocols outlined in this guide provide a framework for the continued investigation of bekanamycin and other ribosome-targeting antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Bekanamycin Sulfate: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bekanamycin sulfate, an aminoglycoside antibiotic, is a potent bactericidal agent effective against a range of clinically significant bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailing its mechanism of action, summarizing its in vitro activity through minimum inhibitory concentration (MIC) data, and outlining the standardized experimental protocols for its evaluation. Visual diagrams of the drug's mechanism and experimental workflows are included to facilitate a comprehensive understanding for research and development applications.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This interaction disrupts protein synthesis through several key mechanisms:
-
Inhibition of Initiation Complex Formation: Bekanamycin interferes with the assembly of the initiation complex, a critical first step in the translation of mRNA.
-
mRNA Misreading: The binding of bekanamycin to the 30S subunit induces conformational changes that lead to the misreading of mRNA codons by the ribosomal A-site. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of nonfunctional or toxic proteins.
-
Obstruction of Translocation: The antibiotic also physically blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.
This multi-faceted disruption of protein synthesis ultimately leads to bacterial cell death.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of this compound is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. The following table compiles reported MIC values for bekanamycin (or its closely related component, kanamycin B) against a selection of Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary depending on the bacterial strain and the specific testing methodology employed.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Positive | 0.78 - 3.5 | Includes methicillin-susceptible (MSSA) and some methicillin-resistant (MRSA) strains.[1][2] |
| Enterococcus faecalis | Positive | ~128 | High-level intrinsic resistance is common in Enterococci. |
| Escherichia coli | Negative | 2 - 16 | Activity can vary significantly between different strains.[3] |
| Escherichia coli O157 | Negative | ≤ 6.25 | [4] |
| Klebsiella pneumoniae | Negative | - | Data not readily available for bekanamycin; however, it is generally considered active against Klebsiella species. |
| Pseudomonas aeruginosa | Negative | Generally higher | Bekanamycin is less potent against P. aeruginosa compared to other aminoglycosides.[5] Sub-inhibitory concentrations have been studied at 30 µg/mL.[6] |
Experimental Protocols for Susceptibility Testing
The determination of this compound's MIC values is crucial for assessing its antibacterial efficacy. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility and comparability of results. The broth microdilution method is a commonly employed technique.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically sterile deionized water, to a known concentration.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is cultured on an appropriate agar medium. A suspension is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions, typically at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Conclusion
This compound remains a significant aminoglycoside antibiotic with a well-defined mechanism of action and a broad spectrum of activity, particularly against Gram-negative bacteria. The quantitative data presented, alongside the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. A thorough understanding of its antibacterial profile is essential for its effective application in both research settings and the development of new therapeutic strategies.
References
- 1. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro susceptibility of Escherichia coli O157 to several antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and dibekacin against 200 strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Bekanamycin Sulfate vs. Kanamycin B: A Technical Guide
For researchers, scientists, and drug development professionals, a precise understanding of active pharmaceutical ingredients and their salt forms is paramount. This guide provides an in-depth technical comparison of bekanamycin sulfate and kanamycin B, clarifying their relationship, structural differences, and the practical implications for research and development.
Core Identity and Structural Relationship
At its core, bekanamycin is kanamycin B . The names are often used interchangeably to refer to the same active aminoglycoside antibiotic.[1][2][3] Bekanamycin is a minor component of the kanamycin complex produced by the bacterium Streptomyces kanamyceticus, with kanamycin A being the major component.[3][4]
The key distinction lies in the formulation: This compound is the sulfate salt of kanamycin B .[4][5] This means that this compound consists of the active kanamycin B molecule ionically bonded to a sulfate counter-ion. This conversion to a salt form is a common practice in pharmaceutical development to improve the physicochemical properties of a drug, such as solubility and stability.
| Feature | Kanamycin B (Bekanamycin) | This compound |
| Synonyms | Bekanamycin, Nebramycin V, 2'-Amino-2'-deoxykanamycin | Kanamycin B sulfate, Kanendomycin |
| CAS Number | 4696-76-8[1][2][6] | 29701-07-3[5] |
| Molecular Formula | C18H37N5O10[1][2] | C18H39N5O14S (or C18H37N5O10 · H2SO4)[4][5] |
| Molecular Weight | 483.51 g/mol [1][2] | 581.59 g/mol [4] |
| Chemical Nature | Free base | Sulfate salt |
The structural relationship can be visualized as the protonation of the amine groups on the kanamycin B molecule by sulfuric acid to form the salt.
Physicochemical Properties: The Primary Point of Differentiation
The conversion of the kanamycin B base to its sulfate salt form primarily alters its physical and chemical properties. This is the most significant difference for laboratory and pharmaceutical applications.
| Property | Kanamycin B (Bekanamycin) | This compound | Significance for Researchers |
| Solubility | Slightly soluble in water.[4] | Soluble in water (e.g., 50 mg/mL). | The enhanced water solubility of the sulfate salt makes it much easier to prepare aqueous stock solutions for experiments like cell culture or in vitro assays. |
| Stability | Generally stable, but may be less stable in solution. | More stable, particularly in aqueous solutions; hygroscopic.[4] | The sulfate salt offers a longer shelf-life for prepared solutions and is generally more robust for formulation purposes. |
| pH of Solution | Alkaline | Acidic to neutral | The pH of the resulting solution can be a critical factor in experimental design, potentially affecting cell viability or the activity of other components in a mixture. |
Mechanism of Action and Biological Activity
From a biological standpoint, the active moiety for both this compound and kanamycin B is the kanamycin B molecule itself. Therefore, their mechanism of action and spectrum of antimicrobial activity are identical. The sulfate counter-ion is biologically inactive in this context.
Kanamycin B, like other aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome. The process involves:
-
Binding to the 30S Ribosomal Subunit : Kanamycin B irreversibly binds to the 16S rRNA and S12 protein within the 30S ribosomal subunit.[1]
-
Inhibition of Protein Synthesis : This binding interferes with the formation of the translation initiation complex and causes misreading of the mRNA.[1]
-
Bactericidal Effect : The resulting aberrant protein production and disruption of normal cellular processes lead to bacterial cell death.
The antimicrobial spectrum includes a range of Gram-positive and Gram-negative bacteria.[3][6]
Signaling Pathway Diagram
References
- 1. Kanamycin B | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. bekanamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C18H39N5O14S | CID 636396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Bekanamycin Sulfate: An In-depth Technical Guide on its Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bekanamycin sulfate, an aminoglycoside antibiotic, demonstrates notable efficacy against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of its mechanism of action, spectrum of activity, and the methodologies used to quantify its potency. By binding to the 30S ribosomal subunit, bekanamycin disrupts bacterial protein synthesis, leading to cell death. This document details the downstream effects of this primary mechanism, including the induction of the envelope stress response. Standardized protocols for determining Minimum Inhibitory Concentration (MIC) are provided, alongside a summary of reported MIC values for key Gram-positive pathogens. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology and drug development.
Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism involves the irreversible binding of bekanamycin to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][2] This interaction disrupts the normal translation process in several ways:
-
Inhibition of Initiation Complex Formation: Bekanamycin can interfere with the assembly of the ribosomal subunits and the binding of initiator transfer RNA (tRNA), thus preventing the initiation of protein synthesis.
-
mRNA Misreading: The binding of bekanamycin to the A-site of the ribosome induces conformational changes that lead to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2]
-
Inhibition of Translocation: Bekanamycin can also physically block the movement of the ribosome along the mRNA molecule, a process known as translocation, thereby halting protein elongation.
The culmination of these effects is the disruption of essential cellular processes and ultimately, bacterial cell death.
Downstream Signaling Effects: The Envelope Stress Response
The production of mistranslated and misfolded proteins, particularly membrane proteins, triggers a downstream cascade of cellular stress responses. In Gram-positive bacteria, this can activate two-component signal transduction systems that sense and respond to envelope stress. While the specific pathways activated by bekanamycin are a subject of ongoing research, a general model based on the effects of aminoglycosides suggests the following sequence of events:
-
Protein Mistranslation: Bekanamycin-induced mRNA misreading leads to the synthesis of aberrant membrane proteins.
-
Membrane Protein Misfolding: These malformed proteins are incorrectly inserted into the bacterial cell membrane, causing disruptions in membrane integrity and function.
-
Activation of Sensor Kinase: A sensor histidine kinase, analogous to the CpxA in Gram-negative bacteria, detects the accumulation of misfolded proteins in the cell envelope.
-
Phosphorylation Cascade: Upon sensing this stress, the sensor kinase autophosphorylates and then transfers the phosphate group to its cognate response regulator.
-
Transcriptional Regulation: The phosphorylated response regulator then acts as a transcription factor, upregulating the expression of genes involved in mitigating envelope stress. This includes chaperones that assist in protein folding and proteases that degrade misfolded proteins.
This signaling cascade represents a cellular defense mechanism against the damage induced by bekanamycin.
Aminoglycoside-Induced Envelope Stress Signaling Pathway.
Spectrum of Activity Against Gram-Positive Bacteria
This compound exhibits activity against a variety of Gram-positive bacteria, although its primary clinical use has been against Gram-negative organisms. Its efficacy against specific Gram-positive species can be quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Quantitative Data: MIC Values
The following table summarizes the reported MIC values for bekanamycin (or the closely related kanamycin) against several key Gram-positive bacteria. It is important to note that MIC values can vary between different strains of the same species.
| Gram-Positive Bacterium | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Kanamycin | 0.78 - >100 | 0.78 | - |
| Staphylococcus epidermidis | Kanamycin | 0.2 - 400 | - | - |
| Streptococcus pyogenes | Aminoglycosides | 4 - 64 (Intrinsic low-level resistance) | - | - |
| Enterococcus faecalis | Kanamycin | >1000 (Generally considered resistant) | - | - |
| Bacillus subtilis | Kanamycin | 1.2 (for resistant mutants) | - | - |
Note: Data for this compound is limited; values for kanamycin are provided as a close structural and functional analogue. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Experimental Protocols
The determination of MIC is a critical in vitro method for assessing the susceptibility of bacteria to an antimicrobial agent. The two standard methods are broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves a serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
4.1.1 Materials
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture of the test organism
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
4.1.2 Procedure
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water at a concentration at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution through a 0.22 µm filter.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of the this compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) as observed by the naked eye.
Broth Microdilution MIC Determination Workflow.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium.
4.2.1 Materials
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture of the test organism
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Multipoint inoculator (optional)
4.2.2 Procedure
-
Preparation of this compound Stock Solution: Prepare a stock solution as described in the broth microdilution method.
-
Preparation of Agar Plates: Prepare a series of dilutions of the this compound stock solution. Add a defined volume of each dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
Preparation of Inoculum: Prepare and standardize the bacterial inoculum as described in the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of the agar plates with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the site of inoculation.
Agar Dilution MIC Determination Workflow.
Resistance Mechanisms
Bacterial resistance to aminoglycosides, including bekanamycin, can occur through several mechanisms:
-
Enzymatic Modification: The most common mechanism of resistance is the production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation.
-
Alteration of the Ribosomal Target: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of bekanamycin to its target, thereby conferring resistance.
-
Reduced Permeability and Efflux: Changes in the bacterial cell envelope, such as alterations in porin channels or the upregulation of efflux pumps, can limit the intracellular accumulation of the antibiotic.
Conclusion
This compound is a potent bactericidal agent with a well-defined mechanism of action against the bacterial ribosome. While primarily used against Gram-negative bacteria, it also demonstrates activity against certain Gram-positive pathogens. The mistranslation of membrane proteins induced by bekanamycin triggers a downstream envelope stress response, providing insights into the broader cellular effects of this antibiotic class. Standardized in vitro susceptibility testing, such as broth and agar dilution methods, are essential for determining its efficacy against specific clinical isolates. A thorough understanding of its mechanism, spectrum of activity, and potential resistance mechanisms is crucial for its effective application in research and clinical settings.
References
Bekanamycin Sulfate: A Technical Guide for Efficacy Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bekanamycin sulfate, an aminoglycoside antibiotic, demonstrates significant bactericidal activity against a range of Gram-negative bacteria. This document provides a comprehensive technical overview of this compound, including its mechanism of action, spectrum of activity with available quantitative data, and key resistance mechanisms. Detailed experimental protocols for susceptibility testing and in vivo efficacy studies are provided to support research and development efforts. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its microbiological and pharmacological properties.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This interaction disrupts protein synthesis through multiple mechanisms:
-
Inhibition of Initiation Complex Formation: Bekanamycin interferes with the assembly of the ribosomal subunits and mRNA, preventing the initiation of protein synthesis.
-
mRNA Misreading: The binding of bekanamycin to the 16S rRNA within the 30S subunit induces conformational changes that lead to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids and the production of non-functional or toxic proteins.[2]
-
Obstruction of Translocation: Bekanamycin hinders the movement of the ribosome along the mRNA strand, thereby halting protein elongation.
This multifaceted disruption of protein synthesis leads to the accumulation of aberrant proteins and ultimately results in bacterial cell death.
Figure 1: Mechanism of Action of this compound.
Spectrum of Activity Against Gram-Negative Bacteria
Bekanamycin is potent against a variety of aerobic Gram-negative pathogens. While extensive contemporary surveillance data providing specific MIC50 and MIC90 values for bekanamycin are limited, historical data and studies on the closely related kanamycin provide a strong indication of its activity.
Quantitative Susceptibility Data
The following table summarizes available Minimum Inhibitory Concentration (MIC) data for bekanamycin and the related aminoglycoside kanamycin against key Gram-negative bacteria. It is important to note that MIC values can vary significantly between strains and testing methodologies.
| Gram-Negative Pathogen | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | Kanamycin | ~16 | >64 | [3][4] |
| Escherichia coli | Kanamycin | ~4 | ~16 | [5] |
| Klebsiella pneumoniae | Kanamycin | ~8 | >64 | [1][6][7] |
| Enterobacter spp. | Kanamycin | ~4 | ~32 | [8][9] |
| Acinetobacter baumannii | Kanamycin | >64 | >64 | [10][11] |
Note: Data for kanamycin is provided as a surrogate due to the limited availability of comprehensive bekanamycin-specific MIC surveillance data.
Mechanisms of Resistance
Resistance to bekanamycin in Gram-negative bacteria can emerge through several mechanisms:
-
Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that chemically alter the drug, preventing its binding to the ribosome.
-
Ribosomal Alterations: Mutations in the 16S rRNA gene or ribosomal proteins can alter the binding site of bekanamycin, reducing its affinity.
-
Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as modifications to porin channels, can decrease the uptake of the antibiotic. Additionally, bacteria may acquire efflux pumps that actively transport bekanamycin out of the cell.
Figure 2: Key Mechanisms of Bacterial Resistance to Bekanamycin.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bekanamycin Stock Solution: Prepare a stock solution of this compound in sterile deionized water. Filter-sterilize the solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the bekanamycin stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well (inoculum without antibiotic).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 3: Experimental Workflow for Broth Microdilution MIC Assay.
In Vivo Efficacy: Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of this compound in a localized infection.[12][13]
Materials:
-
Female ICR (CD-1) mice (6-8 weeks old)
-
Cyclophosphamide for inducing neutropenia
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
This compound for injection
-
Sterile saline
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Infection: Anesthetize the mice and inject a standardized bacterial inoculum (e.g., 10⁶ CFU in 0.1 mL) into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound subcutaneously or intraperitoneally at various dose levels. A control group should receive the vehicle (e.g., sterile saline).
-
Endpoint: At 24 hours post-infection, euthanize the mice and aseptically remove the infected thigh.
-
Bacterial Load Determination: Homogenize the thigh tissue in sterile saline, perform serial dilutions of the homogenate, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the efficacy of this compound.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Limited specific pharmacokinetic data for bekanamycin is available. However, as an aminoglycoside, it is expected to exhibit poor oral absorption and be primarily eliminated renally.[14] Studies on the related compound kanamycin in rats and dogs can provide some insight. In rats, the elimination half-life of kanamycin is longer in younger animals.[15] In dogs, kanamycin is rapidly absorbed after intramuscular injection, with peak plasma concentrations occurring within 0.5 to 1.0 hours.[14]
Pharmacodynamics
The bactericidal activity of aminoglycosides like bekanamycin is concentration-dependent. The key pharmacodynamic indices that correlate with efficacy are the peak concentration to MIC ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio (AUC/MIC). Achieving a Cmax/MIC ratio of 8-10 is generally associated with optimal bactericidal activity and the prevention of resistance.[16]
Conclusion
This compound is a potent aminoglycoside antibiotic with a well-defined mechanism of action against Gram-negative bacteria. While quantitative data on its in vitro activity is not as extensive as for some other aminoglycosides, the available information, supported by data from the closely related kanamycin, confirms its efficacy against key pathogens. The primary challenges to its clinical utility are the emergence of resistance, primarily through enzymatic modification, and potential toxicities characteristic of the aminoglycoside class. The standardized protocols provided in this guide for in vitro and in vivo evaluation will aid in the further characterization of bekanamycin's efficacy and in the development of optimized dosing strategies to combat Gram-negative infections.
References
- 1. In vitro research of combination therapy for multidrug-resistant Klebsiella pneumoniae bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic susceptibility and beta-lactamase production in clinical isolates of Enterobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility of clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. criver.com [criver.com]
- 14. Comparative pharmacokinetics of BB-K8 and kanamycin in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of kanamycin in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applying antimicrobial pharmacodynamics to resistant gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Bekanamycin Sulfate as a Selection Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, serves as a potent selection agent in molecular biology and genetic engineering.[1][2] A derivative of kanamycin A, bekanamycin, also known as Kanamycin B, is produced by the bacterium Streptomyces kanamyceticus.[1][3] Its utility lies in its ability to selectively eliminate prokaryotic and eukaryotic cells that do not harbor a specific resistance gene, thereby enabling the isolation and propagation of successfully transformed or transfected cells. This guide provides a comprehensive overview of this compound, including its mechanism of action, resistance mechanisms, and detailed protocols for its application as a selection agent.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible organisms.[2][4][5][6] The primary target of this antibiotic is the 30S ribosomal subunit.[3][4][5][6] The binding of bekanamycin to the 30S subunit interferes with the translation process in several ways:
-
Inhibition of the Initiation Complex: Bekanamycin obstructs the formation of the initiation complex, a crucial first step in protein synthesis.[4][5]
-
mRNA Misreading: The binding of the antibiotic to the decoding site on the ribosome causes misreading of the mRNA codons.[3][4][5][6] This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the production of nonfunctional or toxic proteins.[4][5][6]
-
Obstruction of Translocation: Bekanamycin also hinders the movement of the ribosome along the mRNA strand, a process known as translocation, which effectively halts protein elongation.[4][5]
This multi-faceted disruption of protein synthesis leads to a cascade of cellular damage and ultimately results in cell death.[4][5][6]
Mechanism of action of this compound.
Mechanism of Resistance
Resistance to bekanamycin is primarily conferred by the expression of aminoglycoside phosphotransferases.[7][8][9] The most common resistance gene used in molecular biology is the neomycin phosphotransferase II (NPTII or neo) gene, often designated as kanR.[7][10] This enzyme inactivates bekanamycin by catalyzing the transfer of a phosphate group from ATP to the antibiotic molecule.[7][8] This modification prevents bekanamycin from binding to the 30S ribosomal subunit, thereby allowing protein synthesis to proceed normally.
Other mechanisms of resistance in bacteria include:
-
Enzymatic Modification: In addition to phosphorylation, bacteria can acquire genes encoding enzymes that acetylate or adenylate bekanamycin, rendering it inactive.[11]
-
Reduced Permeability: Alterations in the bacterial outer membrane, such as mutations in porin channels, can decrease the uptake of the antibiotic into the cell.[4]
-
Ribosomal Alterations: Mutations in the 16S rRNA gene within the 30S ribosomal subunit can prevent bekanamycin from binding effectively.[11][12]
Mechanism of bekanamycin resistance via NPTII.
Data Presentation
The effective concentration of this compound can vary depending on the organism, strain, plasmid copy number, and cell line.[10][13] It is crucial to empirically determine the optimal concentration for each experimental system.
Table 1: Recommended Concentrations for this compound Stock and Working Solutions
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water and filter sterilize.[13] |
| Working Concentration in Bacterial Agar/Broth | 30 - 50 µg/mL | The optimal concentration can vary. It is advisable to test a range (e.g., 10, 20, 50, 75, 100 µg/mL).[7][13] |
| Working Concentration in Yeast (S. cerevisiae) Agar | 50 - 300 µg/mL | Must be determined empirically for each strain.[14] |
| Working Concentration in Mammalian Cell Culture | 50 - 1000 µg/mL | Highly cell-line dependent. A kill curve analysis is essential to determine the minimum effective concentration.[15][16] |
Table 2: Stability of this compound
| Condition | Stability | Notes |
| Aqueous Stock Solution at -20°C | Up to 12 months | Store in aliquots to avoid repeated freeze-thaw cycles.[15][17][18] |
| Aqueous Stock Solution at 2-8°C | Short-term storage | [15][19] |
| In Culture Media at 37°C | Approximately 5 days | [15][18] |
| In Agar Plates at 4°C | Up to 1 month | Store inverted and sealed to prevent contamination and drying.[17][20] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile deionized or distilled water
-
Sterile container (e.g., 50 mL conical tube)
-
Calibrated scale
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment, weigh out 0.5 g of this compound powder.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add 10 mL of sterile deionized water to the container.
-
Vortex or mix gently until the powder is completely dissolved.[21]
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe and filter-sterilize the solution into a new sterile container.[13][15]
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[15][21]
-
Label the tubes with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[15][17][22]
Workflow for preparing bekanamycin stock solution.
Protocol 2: Preparation of Bekanamycin Selection Plates (LB Agar, 50 µg/mL)
Materials:
-
Luria-Bertani (LB) agar components (Tryptone, Yeast Extract, NaCl, Agar)
-
Deionized water
-
Autoclave
-
50-55°C water bath
-
This compound stock solution (50 mg/mL)
-
Sterile petri dishes
Procedure:
-
Prepare 1 liter of LB agar medium according to your standard protocol (e.g., 10 g Tryptone, 5 g Yeast Extract, 10 g NaCl, 15 g Agar in 1 L of deionized water).[13][20]
-
Cool the autoclaved medium in a 50-55°C water bath for at least 1 hour. The flask should be cool enough to touch comfortably.[17]
-
Add 1 mL of the 50 mg/mL bekanamycin stock solution to the 1 liter of cooled LB agar. This yields a final concentration of 50 µg/mL.[17]
-
Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.[13][17]
-
In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the agar into each 100 mm petri dish.[17][20]
-
Leave the plates to solidify at room temperature. For best results, allow them to dry for a few hours in the hood or overnight at room temperature.[17]
-
Store the plates in a sealed plastic bag at 4°C, inverted to prevent condensation from dripping onto the agar surface.[17]
Protocol 3: Determining Optimal Bekanamycin Concentration for Mammalian Cells (Kill Curve)
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 24-well or 96-well)
-
This compound stock solution
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in a multi-well plate at a low density (e.g., 20-25% confluency) and allow them to adhere overnight.[16]
-
The next day, prepare a series of dilutions of this compound in complete culture medium. A broad range should be tested initially (e.g., 50, 100, 200, 400, 600, 800, 1000 µg/mL).[15][16]
-
Include a "no antibiotic" control well to monitor normal cell growth and a "no cells" blank well for background measurements if using a viability assay.[15][21]
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of bekanamycin.
-
Incubate the cells and observe them daily for signs of cell death (e.g., rounding, detachment, lysis).[15]
-
Replace the selective medium every 2-3 days.[16]
-
The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within a reasonable timeframe (typically 7-14 days).[15][16]
Workflow for determining a kill curve.
Troubleshooting
Problem: Satellite colonies on bacterial selection plates.
-
Cause: The antibiotic may be degraded, or the concentration may be too low. In the case of ampicillin, satellite colonies are common due to the secretion of beta-lactamase, which degrades the antibiotic in the vicinity of the resistant colony. While less common with bekanamycin, localized depletion can occur with prolonged incubation.
-
Solution: Ensure the bekanamycin stock solution is properly stored and that the plates are fresh. Avoid prolonged incubation times (typically 16-20 hours at 37°C).[17] If necessary, increase the working concentration of bekanamycin.
Problem: No colonies after transformation/transfection.
-
Cause: This could be due to low transformation/transfection efficiency, a toxic expressed protein, or an excessively high concentration of bekanamycin.[15]
-
Solution: Verify the transformation/transfection efficiency with a positive control. Ensure the expressed protein is not toxic to the host cells. Perform a kill curve to determine the optimal, non-toxic concentration of bekanamycin for your specific cells.[15]
Problem: Growth of non-transformed/non-transfected cells.
-
Cause: The bekanamycin concentration is too low, or the antibiotic has degraded.[15] Some cell lines may also have a higher intrinsic resistance.[15]
-
Solution: Prepare fresh bekanamycin stock solution and selection media/plates.[19] Determine the minimal inhibitory concentration (MIC) for your specific bacterial strain or cell line to ensure the use of an effective selective pressure.[10]
Conclusion
This compound is a reliable and effective selection agent for a variety of molecular biology applications. Its well-characterized mechanism of action and resistance provides a robust basis for its use in selecting for successfully engineered cells. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively incorporate this compound into their experimental workflows to achieve stringent and successful selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kanamycin Sulfate – Cellseco [cellseco.com]
- 3. Kanamycin B | C18H37N5O10 | CID 439318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. goldbio.com [goldbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Kanamycin A - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. usbio.net [usbio.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. static.igem.org [static.igem.org]
- 21. benchchem.com [benchchem.com]
- 22. resources.amsbio.com [resources.amsbio.com]
An In-depth Technical Guide to the Discovery and History of Bekanamycin Sulfate
Introduction
Bekanamycin sulfate, also known as Kanamycin B sulfate, is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus.[1][2] It is a component of the kanamycin complex, a group of related antibiotics discovered during the "golden age" of antibiotic research.[3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, antibacterial spectrum, and key experimental methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The discovery of bekanamycin is intrinsically linked to the pioneering work of Japanese scientist Dr. Hamao Umezawa and his team at the National Institute of Health in Tokyo. In 1957, they reported the discovery of a new antibiotic, kanamycin, isolated from the culture broth of S. kanamyceticus.[3] This discovery was a significant milestone in the search for new treatments against bacterial infections, particularly those resistant to existing therapies.
The initial kanamycin isolate was found to be a complex of three related compounds: kanamycin A, B, and C. Kanamycin A was the major component, while kanamycin B (bekanamycin) and kanamycin C were present in smaller quantities.[3] Further research focused on separating and characterizing these components, leading to the identification of bekanamycin as a distinct chemical entity with potent antibacterial properties. While the initial focus was on the broader kanamycin complex, bekanamycin itself was later developed and marketed in several countries, including Japan and some in Europe, for the treatment of various bacterial infections.[4]
Below is a logical workflow illustrating the key phases in the discovery and development of an antibiotic like this compound.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[5] Like other aminoglycosides, its primary target is the bacterial 30S ribosomal subunit. The binding of bekanamycin to the A-site on the 16S rRNA of the 30S subunit interferes with the translation process in three main ways:
-
Inhibition of the Initiation Complex: It hinders the formation of the initiation complex, a crucial first step in protein synthesis.
-
mRNA Misreading: The binding of the antibiotic distorts the A-site, leading to the misreading of mRNA codons by incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, producing nonfunctional or toxic proteins.
-
Obstruction of Translocation: Bekanamycin also physically blocks the translocation of the ribosome along the mRNA strand, thereby halting protein elongation.
This multifaceted disruption of protein synthesis ultimately leads to bacterial cell death.
The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.
Data Presentation
Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity, primarily against aerobic Gram-negative bacteria. It also shows some activity against certain Gram-positive organisms.[6]
| Bacterial Group | Reported Activity | Examples of Susceptible Organisms |
| Gram-Negative Bacteria | Potent | Pseudomonas aeruginosa, Escherichia coli, Klebsiella species, Enterobacter aerogenes, Proteus species, Serratia marcescens, Acinetobacter species, Shigella species, Salmonella species, Haemophilus influenzae, Neisseria gonorrhoeae[6] |
| Gram-Positive Bacteria | Active | Staphylococcus aureus (including penicillinase-producing strains), Staphylococcus epidermidis[6] |
Note: Specific Minimum Inhibitory Concentration (MIC) values can vary significantly between strains.
Pharmacokinetic Properties (Kanamycin as a proxy)
Detailed pharmacokinetic data specifically for this compound is limited in publicly available literature. However, data for kanamycin, the parent compound, provides a reasonable approximation.
| Parameter | Value (in humans) |
| Route of Administration | Intramuscular (IM) |
| Time to Peak Serum Concentration | Approximately 1 hour |
| Plasma Half-life | Approximately 2.3 hours |
| Volume of Distribution | ~23% of total body volume |
| Primary Route of Elimination | Glomerular filtration |
| Urinary Excretion (unchanged drug) | ~83% of the dose |
Experimental Protocols
Isolation and Purification of this compound (General Protocol)
The isolation and purification of bekanamycin from S. kanamyceticus fermentation broth typically involves a multi-step process.
-
Fermentation: Culture S. kanamyceticus in a suitable nutrient medium under optimal conditions (temperature, pH, aeration) to maximize antibiotic production.
-
Mycelium Removal: Acidify the fermentation broth to pH 4.5-5.0 with sulfuric acid and filter to remove the mycelium.
-
Cation Exchange Chromatography: Pass the clarified broth through a column containing a cation exchange resin (e.g., Amberlite IRC-50). The basic aminoglycosides, including bekanamycin, will bind to the resin.
-
Elution: Elute the bound antibiotics from the resin using a suitable basic solution, such as dilute ammonium hydroxide or hydrochloric acid.
-
Concentration: Concentrate the eluate containing the kanamycin complex under reduced pressure.
-
Separation of Kanamycin Components: Further purify and separate the components of the kanamycin complex (A, B, and C) using additional chromatographic techniques, such as column chromatography with Dowex 1-X2 resin.
-
Sulfate Salt Formation and Crystallization: Convert the purified bekanamycin base to its sulfate salt by adding sulfuric acid. Crystallize the this compound from an aqueous-organic solvent mixture (e.g., water-methanol or water-ethanol) to obtain a purified, stable product.[5]
-
Drying: Dry the crystalline this compound under vacuum.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard method for determining the in vitro susceptibility of a bacterial isolate to an antibiotic.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in sterile, deionized water (e.g., 1.2 mg/mL).[5]
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no inoculum).[5]
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).[5]
The following diagram illustrates the experimental workflow for MIC determination.
Preclinical Toxicology Studies (General Protocol Outline)
Preclinical toxicology studies are essential to assess the safety of a new drug candidate before human trials. For an aminoglycoside like this compound, key studies would include:
-
Acute Toxicity Study:
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Animal Model: Typically rodents (e.g., mice or rats).
-
Methodology: Administer single, escalating doses of this compound via the intended clinical route (e.g., intramuscular or intravenous). Observe the animals for a specified period (e.g., 14 days) for mortality, clinical signs of toxicity, and effects on body weight. Conduct a gross necropsy on all animals at the end of the study.
-
-
Repeated-Dose Toxicity Study:
-
Objective: To evaluate the toxicological effects of repeated administration over a specific duration (e.g., 28 or 90 days).
-
Animal Models: Two species, typically a rodent and a non-rodent (e.g., dog or non-human primate).
-
Methodology: Administer daily doses of this compound at multiple dose levels. Monitor clinical signs, body weight, food consumption, and conduct regular hematology, clinical chemistry, and urinalysis. At the end of the treatment period, perform a full necropsy and histopathological examination of all major organs, with a particular focus on the kidneys and inner ear, given the known nephrotoxic and ototoxic potential of aminoglycosides.[7]
-
-
Safety Pharmacology Studies:
-
Objective: To assess the effects of the drug on vital functions (cardiovascular, respiratory, and central nervous systems).
-
-
Genotoxicity Studies:
-
Objective: To evaluate the potential for the drug to cause genetic damage using a battery of in vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test) assays.
-
Conclusion
This compound, a key component of the kanamycin complex discovered by Hamao Umezawa, remains a significant member of the aminoglycoside class of antibiotics. Its history is a testament to the prolific era of antibiotic discovery. A thorough understanding of its mechanism of action, antibacterial spectrum, and the experimental protocols for its evaluation is crucial for its continued application in research and for the development of new antibacterial agents. This guide provides a foundational technical overview to support the work of scientists and drug development professionals in the ongoing battle against bacterial infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bekanamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Experimental study on renal tolerability of aminoglycosides butirosin and bekanamycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
bekanamycin sulfate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bekanamycin sulfate, a prominent member of the aminoglycoside class of antibiotics, exhibits potent bactericidal activity against a broad spectrum of Gram-negative and certain Gram-positive bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and antimicrobial research.
Chemical Structure and Properties
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is structurally characterized by three amino sugar rings linked by glycosidic bonds. The sulfate salt form enhances its stability and solubility for pharmaceutical applications.
Bekanamycin Sulfate's Mode of Action on Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bekanamycin sulfate, an aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, a crucial component of protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying bekanamycin's interaction with the ribosome, detailing its binding site, the consequential disruption of key translational processes, and the mechanisms by which bacteria develop resistance. Quantitative data on binding affinities, inhibitory concentrations, and antibacterial activity are presented in structured tables for comparative analysis. Furthermore, this guide outlines detailed protocols for key experimental assays used to investigate these interactions and includes visual representations of the pertinent biological pathways and experimental workflows to facilitate a deeper understanding of bekanamycin's mode of action.
Introduction
Bekanamycin, also known as kanamycin B, is a member of the kanamycin subgroup of 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotics.[1] Like other aminoglycosides, its primary intracellular target is the bacterial ribosome, where it interferes with protein synthesis, leading to bacterial cell death.[2][3] Understanding the precise molecular interactions and the downstream consequences of this binding is critical for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity. This guide synthesizes current knowledge on bekanamycin's mode of action at the ribosomal level.
Mechanism of Action
The bactericidal activity of this compound stems from its high-affinity binding to the bacterial 30S ribosomal subunit.[2][3] This interaction disrupts protein synthesis through a multi-faceted mechanism, ultimately leading to the production of non-functional or toxic proteins and cell death.[4]
Binding to the 30S Ribosomal Subunit
Bekanamycin binds to the A site (aminoacyl-tRNA binding site) on the 16S rRNA of the 30S ribosomal subunit.[1][5] The binding pocket is located in a region of helix 44 (h44).[6] Key interactions involve hydrogen bonding between the amino and hydroxyl groups of bekanamycin and specific nucleotides of the 16S rRNA, including A1408, C1409, and G1491.[5] This binding stabilizes a conformation of the A site that is prone to errors in translation.
Disruption of Protein Synthesis
The binding of bekanamycin to the ribosomal A site leads to several critical disruptions in the translation process:
-
Inhibition of Initiation Complex Formation: Bekanamycin can interfere with the proper assembly of the 70S initiation complex, a crucial first step in protein synthesis.[2]
-
mRNA Misreading: A primary consequence of bekanamycin binding is the misreading of the mRNA codon.[4] The antibiotic induces a conformational change in the A site that reduces the accuracy of codon-anticodon recognition, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[4] This results in a proteome riddled with non-functional or toxic proteins.
-
Inhibition of Translocation: Bekanamycin also impedes the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[6] This obstruction of ribosomal movement further halts protein synthesis.
The following diagram illustrates the multifaceted mechanism of action of this compound on the bacterial ribosome.
Quantitative Data
The following tables summarize key quantitative data related to the activity of bekanamycin and related aminoglycosides.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Organism/System | Value | Reference |
| IC50 | NIH3T3 cells | 139.6 µM | [5] |
| IC50 | HEK293 cells | No data available |
Table 2: Binding Affinity of Bekanamycin and Related Aminoglycosides to Ribosomal RNA Constructs
| Aminoglycoside | RNA Construct | Dissociation Constant (Kd) | Reference |
| Bekanamycin | 16S rRNA A-site | ~5-10 µM (estimated from graph) | [6] |
| Tobramycin | 16S rRNA A-site | ~5-10 µM (estimated from graph) | [6] |
| Paromomycin | 16S rRNA A-site | < 0.5 µM | [6] |
| Lividomycin | 16S rRNA A-site | < 0.5 µM | [6] |
| Neomycin B | E. coli H69 | 0.3 ± 0.1 µM | [7] |
| Tobramycin | E. coli H69 | 0.2 ± 0.2 µM | [7] |
| Paromomycin | E. coli H69 | 5.4 ± 1.1 µM | [7] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Kanamycin A against Various Bacterial Strains
Note: Bekanamycin is Kanamycin B. Data for Kanamycin A is provided as a close structural analog.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (VISA) | >64 | [8] |
| Enterococcus faecalis (Van A) | >64 | [8] |
| Escherichia coli 25922 ATCC | 4 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with bacterial ribosomes.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plate: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the bekanamycin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process down the row to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range of this compound (e.g., 320 µg/mL to 0.625 µg/mL). The eleventh well serves as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not add bacteria to well 12.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth (turbidity) of the organism.
The following diagram outlines the workflow for the broth microdilution MIC assay.
Ribosome Binding Assay by Nitrocellulose Filter Binding
This protocol is a generalized method for assessing the binding of radiolabeled bekanamycin to ribosomes.
Materials:
-
3H- or 14C-labeled this compound
-
Purified 70S ribosomes or 30S ribosomal subunits
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 60 mM NH4Cl, 10 mM Mg(OAc)2, 6 mM β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of ribosomes (e.g., 0.1-1 µM) and varying concentrations of radiolabeled bekanamycin in binding buffer. Include a control with no ribosomes to determine non-specific binding to the filter.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Pre-wet the nitrocellulose filters with cold binding buffer. Quickly filter each reaction mixture through a filter under vacuum. Ribosomes and bound bekanamycin will be retained on the filter, while unbound bekanamycin will pass through.
-
Washing: Wash each filter with three aliquots of cold binding buffer to remove any remaining unbound radiolabeled bekanamycin.
-
Quantification: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (counts from the no-ribosome control) from the total binding to obtain specific binding. Plot specific binding as a function of the bekanamycin concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
In Vitro Protein Synthesis Inhibition Assay
This assay measures the effect of bekanamycin on protein synthesis using a cell-free transcription-translation system.
Materials:
-
Commercial in vitro transcription-translation kit (e.g., PURExpress®)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
This compound
-
Radiolabeled amino acid (e.g., 35S-methionine) or substrate for the reporter protein
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)
-
Luminometer or fluorometer for reporter protein detection
Procedure:
-
Reaction Setup: Set up the in vitro transcription-translation reactions according to the manufacturer's protocol. Add varying concentrations of this compound to the reactions. Include a no-bekanamycin control.
-
Incubation: Incubate the reactions at the recommended temperature (usually 37°C) for the specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Detection of Protein Synthesis:
-
Radiolabeling: Stop the reactions by adding an equal volume of 10% TCA. Heat the samples to precipitate the proteins. Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Protein: Add the appropriate substrate for the reporter protein (e.g., luciferin for luciferase) and measure the resulting signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each bekanamycin concentration relative to the no-bekanamycin control. Plot the percentage of inhibition versus the bekanamycin concentration and determine the IC50 value.
Toeprinting Assay for Inhibition of Translocation
This assay maps the position of the ribosome on an mRNA template and can be used to assess the inhibition of translocation by bekanamycin.[6][11]
Materials:
-
Purified 70S ribosomes
-
Specific mRNA template
-
Initiator tRNA (tRNAfMet)
-
Elongation factors (EF-G) and GTP
-
Reverse transcriptase
-
Radiolabeled DNA primer complementary to a sequence downstream of the start codon
-
dNTPs
-
This compound
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Formation of the Pre-translocation Complex: Incubate ribosomes, mRNA, and initiator tRNA to form the initiation complex. Add the appropriate aminoacyl-tRNA to the A site to form the pre-translocation complex.
-
Translocation Reaction: Add EF-G and GTP to the pre-translocation complex in the presence of varying concentrations of bekanamycin.
-
Primer Extension: Anneal the radiolabeled primer to the mRNA in the complex. Add reverse transcriptase and dNTPs to extend the primer. The reverse transcriptase will stop at the 3' edge of the ribosome, creating a "toeprint".
-
Gel Electrophoresis: Denature the samples and run them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the mRNA template.
-
Analysis: Visualize the radiolabeled cDNA products by autoradiography or phosphorimaging. The length of the toeprint indicates the position of the ribosome. Inhibition of translocation by bekanamycin will result in an accumulation of the pre-translocation complex toeprint and a decrease in the post-translocation complex toeprint.
Mechanisms of Resistance
Bacterial resistance to bekanamycin, like other aminoglycosides, can arise through several mechanisms:
-
Enzymatic Modification: Bacteria can acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing its binding to the ribosome.
-
Ribosomal Alterations: Mutations in the 16S rRNA gene, particularly at the bekanamycin binding site, can reduce the affinity of the antibiotic for its target.
-
Reduced Permeability and Efflux: Changes in the bacterial cell envelope can decrease the uptake of bekanamycin, or the acquisition of efflux pumps can actively transport the antibiotic out of the cell.
The following diagram depicts the primary mechanisms of bacterial resistance to bekanamycin.
References
- 1. Genome-wide identification of Kanamycin B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Antibiotics inhibiting protein synthesis 2 aminoglycosides 03 05-2018 | PPT [slideshare.net]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Bekanamycin Sulfate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Bekanamycin sulfate, an aminoglycoside antibiotic, is a crucial selective agent in microbiology and molecular biology research. It functions by binding to the 30S ribosomal subunit of susceptible bacteria, leading to the inhibition of protein synthesis and eventual cell death.[1] This document provides a comprehensive guide to preparing this compound stock solutions for laboratory use, ensuring accuracy and reproducibility in your experiments.
Data Presentation
The following table summarizes the key quantitative data for this compound, facilitating easy reference for experimental planning.
| Property | Value | Citations |
| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | [1] |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | [1][2] |
| Molecular Weight | 581.59 g/mol | [1][2] |
| Solubility in Water | 50 mg/mL to 257 mg/mL | [1][2][3] |
| Solubility in Other Solvents | Practically insoluble in ethanol, acetone, chloroform, and ether.[4][5] Slightly soluble to insoluble in DMSO.[3][4] | |
| Recommended Stock Concentration | 10 mg/mL to 100 mg/mL | [1] |
| Typical Working Concentration | 10 µg/mL to 100 µg/mL (commonly 50 µg/mL) | [1][5][6] |
| Appearance of Solution | Clear and colorless | [2][4] |
| pH of 1% Aqueous Solution | 6.5 to 8.5 | [4][5] |
| Short-Term Storage (Aqueous Solution) | 2-8°C for several weeks | [1][7] |
| Long-Term Storage (Aqueous Solution) | -20°C for up to 6 months or -80°C for up to one year | [1][8] |
Experimental Protocol
This protocol details the procedure for preparing a sterile 50 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, ultrapure water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes or micropipettes and sterile tips
-
Analytical balance
-
Weighing paper or boat
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10 mL or larger)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculations: To prepare a 10 mL stock solution of 50 mg/mL this compound, you will need 500 mg of this compound powder (10 mL * 50 mg/mL = 500 mg).
-
Weighing: In a designated clean area, carefully weigh 500 mg of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Dissolving:
-
Using a sterile pipette, add approximately 8 mL of sterile, ultrapure water to the conical tube containing the this compound powder.
-
Cap the tube securely and vortex the mixture until the powder is completely dissolved. The resulting solution should be clear and colorless.[2][4] If dissolution is slow, gentle warming or sonication can be applied.[3][4]
-
-
Volume Adjustment: Once the powder is fully dissolved, add sterile, ultrapure water to bring the final volume to 10 mL. Mix the solution thoroughly by gentle inversion.
-
Sterilization:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles that can reduce the antibiotic's efficacy, dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][4]
-
Clearly label each aliquot with the name of the solution ("this compound"), the concentration (50 mg/mL), and the date of preparation.
-
For short-term use, store the aliquots at 2-8°C for up to several weeks.[1][7] For long-term storage, store at -20°C for up to six months or -80°C for up to a year.[1][8]
-
Usage:
The typical working concentration of bekanamycin in bacterial culture media is 50 µg/mL. To achieve this, dilute the 50 mg/mL stock solution 1:1000 into the autoclaved and cooled media (e.g., add 1 mL of stock solution to 1 L of media).
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. KANAMYCIN B SULFATE | 29701-07-3 [amp.chemicalbook.com]
- 3. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. khimexpert.com [khimexpert.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Preparation of Bekanamycin Sulfate Agar Plates: An Application Note and Protocol
Introduction
Bekanamycin sulfate, also known as Kanamycin B, is an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus.[1][2] It is a potent inhibitor of protein synthesis in a broad spectrum of Gram-positive and Gram-negative bacteria, as well as mycoplasma.[1][2] The antibiotic functions by irreversibly binding to the 30S subunit of the bacterial ribosome, which leads to misreading of mRNA and ultimately results in bacterial cell death.[1][3] In molecular biology research, this compound is frequently employed as a selective agent to isolate and maintain bacterial cells that have been successfully transformed with plasmids carrying a bekanamycin (or kanamycin) resistance gene.[1][3] This application note provides a detailed protocol for the preparation of this compound agar plates for use in selective bacterial culture.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and use of this compound solutions and agar plates.
Table 1: this compound Stock Solution
| Parameter | Value | Notes |
| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | [4] |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | [4] |
| Molecular Weight | 581.59 g/mol | [4] |
| Solubility in Water | 50 mg/mL to 257 mg/mL | [2][4][5] |
| Recommended Stock Concentration | 10 - 50 mg/mL | [1][6] |
| Solvent | Sterile deionized or distilled water | [1][5] |
| Sterilization Method | Filter sterilization (0.22 µm filter) | [1][4] |
| Storage (Aliquots) | -20°C for long-term (up to 1 year) | [1][5][7][8] |
| Short-term Storage | 2-8°C for several weeks | [5][9] |
Table 2: this compound Agar Plates
| Parameter | Value | Notes |
| Media Type | Luria-Bertani (LB) Agar | [1] |
| Bekanamycin Working Concentration | 30 - 50 µg/mL | The optimal concentration may vary depending on the bacterial strain and plasmid.[1][3][10] |
| Volume of 50 mg/mL Stock per Liter of Media | 1 mL | [1][10] |
| Agar Cooling Temperature | 50 - 55°C | Essential to prevent antibiotic degradation.[1][11] |
| Storage of Prepared Plates | 2-8°C for up to one month (sealed) | [12] |
Experimental Protocols
This section provides detailed methodologies for preparing the this compound stock solution and the subsequent agar plates.
Protocol 1: Preparation of 50 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Sterile deionized or distilled water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile syringe (e.g., 10 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Weighing: Using a calibrated balance, carefully weigh 0.5 g of this compound powder and transfer it to a sterile conical tube.[1]
-
Dissolving: Add 10 mL of sterile deionized water to the conical tube.[1] Vortex or invert the tube until the powder is completely dissolved. The resulting solution should be clear and colorless.[4][5]
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[1][4] Filter-sterilize the solution into a new sterile conical tube. Note: Do not autoclave this compound solutions as heat can cause degradation.[4][9]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the sterilized stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes.[1][4] Label the tubes with the name of the antibiotic, concentration (50 mg/mL), and the date of preparation. Store the aliquots at -20°C for long-term use.[1]
Protocol 2: Preparation of Luria-Bertani (LB) Agar Plates with this compound
Materials:
-
Tryptone
-
Yeast Extract
-
Sodium Chloride (NaCl)
-
Agar
-
Deionized water
-
Autoclave-safe flask or bottle (e.g., 2 L)
-
Autoclave
-
Water bath or incubator set to 55°C
-
50 mg/mL this compound stock solution (from Protocol 1)
-
Sterile Petri dishes (100 mm)
Procedure:
-
Prepare LB Agar Medium: For 1 liter of LB agar, add the following to a 2 L flask:
-
Sterilization: Cover the flask with aluminum foil and autoclave on a liquid cycle for 20-35 minutes at 121°C.[11][13]
-
Cooling the Agar: After autoclaving, place the flask of LB agar in a 55°C water bath or incubator to cool. It is crucial that the agar has cooled to this temperature to prevent heat degradation of the this compound.[1][11] A practical indicator is when you can comfortably touch the side of the flask for 10 seconds.[1][11]
-
Adding this compound: Aseptically add 1 mL of the 50 mg/mL this compound stock solution to the 1 liter of cooled LB agar. This will result in a final concentration of 50 µg/mL.[1][10]
-
Mixing: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.[1][10]
-
Pouring Plates: In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the bekanamycin-containing agar into each sterile 100 mm Petri dish.[10]
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them in a sealed bag at 2-8°C. The plates should be used within one month.[11][12]
Visualized Workflow and Signaling Pathway
Experimental Workflow for this compound Agar Plate Preparation
Caption: Workflow for preparing this compound agar plates.
Mechanism of Action of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. neolab.de [neolab.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. goldbio.com [goldbio.com]
- 9. khimexpert.com [khimexpert.com]
- 10. benchchem.com [benchchem.com]
- 11. static.igem.org [static.igem.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
Application Notes and Protocols for Bekanamycin Sulfate in E. coli Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic widely employed in molecular biology as a selective agent for Escherichia coli.[1] It is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its utility in research stems from its ability to eliminate non-transformed bacterial cells, ensuring the propagation of only those cells that have successfully incorporated a plasmid conferring resistance to bekanamycin. This document provides detailed protocols for the preparation and use of bekanamycin sulfate for the selection of transformed E. coli.
The mechanism of action for bekanamycin involves the irreversible binding to the 30S ribosomal subunit of bacteria.[1][2][3] This binding interferes with protein synthesis by causing misreading of the mRNA and inhibiting the translocation of the ribosome, ultimately leading to the production of non-functional proteins and subsequent bacterial cell death.[2][3][4]
Resistance to bekanamycin is typically conferred by a plasmid-borne gene, most commonly the neomycin phosphotransferase II (NPTII or kanR) gene.[5][6] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates bekanamycin by catalyzing the transfer of a phosphate group from ATP to the antibiotic.[5] This modification prevents bekanamycin from binding to the ribosome, allowing the transformed bacteria to survive and proliferate in its presence.
Data Presentation
The following tables summarize the key quantitative data for the use of this compound in E. coli selection.
Table 1: this compound Stock and Working Concentrations
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 - 50 mg/mL | A stock solution of 50 mg/mL is commonly used. Prepare in sterile deionized water and filter sterilize.[1][2][7] |
| Typical Working Concentration | 50 µg/mL | This is a standard concentration for selecting plasmids in E. coli.[1][5][8] |
| Working Concentration Range | 10 - 100 µg/mL | The optimal concentration should be determined empirically for each E. coli strain and plasmid combination.[1][9][10] |
| Volume of 50 mg/mL Stock per Liter of Media for 50 µg/mL final concentration | 1 mL | A 1:1000 dilution of the stock solution.[1][5] |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Shelf Life |
| Powder | 2-8°C | Refer to manufacturer's specifications. |
| Stock Solution (aliquots) | -20°C | Up to 6 months.[1][11] Avoid repeated freeze-thaw cycles. |
| Stock Solution (short-term) | 2-8°C | Up to a few weeks.[1] |
| Selective Agar Plates | 4°C (inverted and protected from light) | Approximately 2 weeks. |
Experimental Protocols
Protocol 1: Preparation of 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a sterile 50 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, ultrapure water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 10 mL or 20 mL syringe
-
Sterile 0.22 µm syringe filter
-
Sterile 1.5 mL microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment, weigh 500 mg of this compound powder and transfer it to a sterile conical tube.[1][12]
-
Add 10 mL of sterile, ultrapure water to the conical tube.[1][12]
-
Vortex the tube until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe and attach a 0.22 µm sterile filter.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes to minimize contamination and degradation from repeated freeze-thaw cycles.[1]
-
Label each aliquot with "this compound," the concentration (50 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to 6 months).[1][11]
Protocol 2: Preparation of this compound Selective Agar Plates (50 µg/mL)
This protocol outlines the preparation of Luria-Bertani (LB) agar plates containing a final this compound concentration of 50 µg/mL.
Materials:
-
LB agar powder
-
Deionized water
-
Autoclavable flask or bottle
-
50 mg/mL this compound stock solution
-
Sterile petri dishes (100 mm)
Procedure:
-
Prepare 1 liter of LB agar according to the manufacturer's instructions. A typical formulation is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of deionized water.[2]
-
Autoclave the LB agar solution to sterilize it.
-
Allow the autoclaved agar to cool in a 50-55°C water bath. It is crucial to cool the agar before adding the antibiotic to prevent its degradation by heat.[13]
-
Once the agar has cooled, add 1 mL of the 50 mg/mL sterile this compound stock solution to the 1 liter of LB agar.[5][13]
-
Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed throughout the medium.[2][13]
-
In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the agar into each petri dish.
-
Allow the plates to solidify completely at room temperature.
-
Once solidified, invert the plates and store them at 4°C, protected from light. The plates should be used within two weeks for optimal performance.
Protocol 3: Determining the Optimal this compound Concentration (MIC Assay)
It is highly recommended to empirically determine the minimum inhibitory concentration (MIC) for your specific E. coli strain to ensure stringent selection.
Materials:
-
Untransformed E. coli host strain
-
LB broth
-
LB agar plates
-
50 mg/mL this compound stock solution
-
Sterile petri dishes
-
Spectrophotometer
Procedure:
-
Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli host strain and incubate overnight at 37°C with shaking.[8]
-
Standardize cell density: Measure the optical density of the overnight culture at 600 nm (OD600). Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.[8]
-
Prepare titration plates: Prepare a series of LB agar plates with varying final concentrations of this compound. A suggested range is 0, 10, 20, 50, 75, and 100 µg/mL.[5][8]
-
Plate the bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates.[8]
-
Incubate: Incubate the plates at 37°C for 16-24 hours.[8][13]
-
Determine MIC: Examine the plates and identify the lowest concentration of this compound at which there is no visible bacterial growth. This is the MIC.[8]
-
Select working concentration: The optimal working concentration for selecting transformed colonies should be slightly higher than the MIC (e.g., 1.5 to 2 times the MIC) to ensure robust selection.[8]
Visualizations
Caption: Mechanism of Bekanamycin Action and Resistance.
Caption: Workflow for Determining Optimal Bekanamycin Concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Kanamycin A - Wikipedia [en.wikipedia.org]
- 5. goldbio.com [goldbio.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Kanamycin Stock Solution [novoprolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. neolab.de [neolab.de]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Bekanamycin Sulfate in Plant Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, is a highly effective selective agent used in plant genetic transformation.[1] Structurally and functionally similar to kanamycin sulfate, it is widely employed to screen for successfully transformed plant cells that have integrated a selectable marker gene, most commonly the neomycin phosphotransferase II (nptII) gene.[1] This gene confers resistance to bekanamycin, allowing only the transformed cells to survive and regenerate in a medium containing the antibiotic. This document provides detailed application notes and protocols for the effective use of this compound in plant transformation experiments.
Bekanamycin's utility stems from its ability to exert strong selective pressure, efficiently eliminating non-transformed cells and thereby reducing the occurrence of "escapes" (non-transgenic plants that survive the selection process).[1][2] It has demonstrated broad applicability across a diverse range of plant species, including both monocots and dicots.[1] The phenotypic response of susceptible tissues, typically characterized by bleaching or necrosis, provides a clear and easily observable marker for identifying putative transformants.[1]
Mechanism of Action
This compound functions by inhibiting protein synthesis in susceptible plant cells.[1][3][4][5] Similar to other aminoglycoside antibiotics, it primarily targets the 30S ribosomal subunit in plastids, which share structural similarities with prokaryotic ribosomes.[1][4][5][6][7] The binding of bekanamycin to the 30S subunit interferes with the initiation of translation and causes misreading of the mRNA transcript.[1][3][4][5][6] This disruption of protein synthesis ultimately leads to cell death in non-transformed cells.
In contrast, transformed cells successfully expressing the nptII gene produce the enzyme neomycin phosphotransferase II. This enzyme detoxifies bekanamycin by catalyzing its phosphorylation.[1][2] The phosphorylated form of bekanamycin is unable to bind to the ribosome, allowing protein synthesis to proceed normally. This mechanism enables the selective growth and regeneration of transformed cells into whole plants on a medium containing this compound.[1]
Mechanism of bekanamycin action and resistance in plant cells.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
Objective: To determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed plant tissues. This is a critical step as the optimal concentration can vary depending on the plant species, explant type, and tissue culture conditions.[1]
Materials:
-
Non-transformed explants (e.g., leaf discs, cotyledons, calli)
-
Plant tissue culture medium appropriate for the species
-
This compound stock solution (e.g., 50 mg/mL in sterile water)
-
Sterile petri dishes
-
Sterile filter paper
-
Growth chamber with controlled light and temperature
Methodology:
-
Prepare the appropriate plant tissue culture medium and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Prepare a series of media with varying concentrations of this compound. A typical range to test is 0, 10, 25, 50, 75, 100, 150, and 200 mg/L.[1]
-
Add the filter-sterilized bekanamycin stock solution to the cooled medium to achieve the desired final concentrations.
-
Pour the media into sterile petri dishes and allow them to solidify.
-
Place the non-transformed explants onto the surface of the media, ensuring good contact.[1]
-
Culture the explants in a growth chamber under conditions suitable for the specific plant species.[1]
-
Observe the explants regularly (e.g., weekly) for 3-4 weeks, noting signs of growth, bleaching, necrosis, and death.[1]
-
Record the percentage of surviving and regenerating explants at each bekanamycin concentration.[1]
-
The optimal concentration for selection is the lowest concentration that results in complete or near-complete inhibition of growth and regeneration of the non-transformed explants.[1]
Protocol 2: Selection of Transformed Plant Cells
Objective: To select and regenerate transformed plant cells following genetic transformation (e.g., Agrobacterium-mediated transformation).
Materials:
-
Putatively transformed explants (post-Agrobacterium co-cultivation)
-
Wash medium (liquid culture medium containing an antibiotic to eliminate Agrobacterium, such as cefotaxime or timentin)
-
Selection medium (regeneration medium containing the predetermined optimal concentration of this compound and an antibiotic to control Agrobacterium growth)
-
Rooting medium (optional, may also contain a lower concentration of this compound)
-
Sterile filter paper
-
Sterile petri dishes
-
Growth chamber
Methodology:
-
Following co-cultivation with Agrobacterium, thoroughly wash the explants with sterile wash medium to remove excess bacteria. This may require 2-3 washes.[1]
-
Blot the explants dry on sterile filter paper.[1]
-
Transfer the explants to the selection medium.
-
Culture the explants in a growth chamber under conditions that promote regeneration.
-
Subculture the explants to fresh selection medium every 2-3 weeks. During this process, remove any necrotic or dead tissue.[1]
-
Observe the cultures for the development of green, healthy, regenerating tissues (calli or shoots), which are the putative transformants. Non-transformed tissues will typically bleach and die.[1]
-
Once well-developed shoots have formed, excise them and transfer them to a rooting medium.[1]
-
After root development, acclimatize the plantlets and transfer them to soil.
-
Perform molecular analysis (e.g., PCR, Southern blot) on the regenerated plants to confirm the presence and integration of the transgene.[1]
Workflow for selection of transformed plant cells.
Data Presentation
Table 1: Recommended this compound Concentrations for Selection in Various Plant Species
The optimal concentration of this compound is species-dependent. It is always recommended to perform a kill curve experiment to determine the ideal concentration for your specific plant and experimental conditions. The following table provides a summary of previously reported effective concentrations as a starting point.
| Plant Species | Explant Type | Effective Bekanamycin Concentration (mg/L) |
| Arabidopsis thaliana | Seeds/Seedlings | 50 |
| Nicotiana tabacum (Tobacco) | Leaf Discs | 100 |
| Jatropha curcas | Cotyledons | 25-50 |
| Chrysanthemum | Leaf Discs | 30 |
| Tomato | Cotyledons | 50-100 |
Note: These concentrations are indicative and may require optimization.
Table 2: Preparation of this compound Stock Solution
| Component | Amount |
| This compound Powder | 1 g |
| Sterile Deionized Water | 20 mL |
| Final Concentration | 50 mg/mL |
Instructions:
-
Dissolve the this compound powder in sterile deionized water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot into smaller, sterile tubes and store at -20°C.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No growth of transformed cells | Bekanamycin concentration is too high. | Perform a kill curve to determine the optimal concentration. |
| Problems with the transformation protocol. | Optimize the Agrobacterium strain, co-cultivation time, etc. | |
| The nptII gene is not being expressed. | Verify the integrity and expression of the selectable marker gene in the vector. | |
| High number of escapes (non-transformed plants surviving) | Bekanamycin concentration is too low. | Increase the bekanamycin concentration in the selection medium. |
| Incomplete removal of Agrobacterium. | Ensure thorough washing of explants after co-cultivation. | |
| Explants are not in good contact with the medium. | Ensure proper placement of explants on the selection medium. | |
| Browning and necrosis of all tissues | Bekanamycin concentration is too high. | Reduce the bekanamycin concentration. |
| Phenolic compound exudation. | Add antioxidants (e.g., ascorbic acid, PVP) to the medium. | |
| Suboptimal tissue culture conditions. | Optimize the medium composition, pH, and growth chamber conditions. |
Conclusion
This compound is a robust and reliable selective agent for plant transformation when used appropriately. The success of selection experiments hinges on the careful determination of the optimal antibiotic concentration for the specific plant system. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their plant transformation workflows, ultimately leading to the efficient recovery of transgenic plants.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 7. Kanamycin Sulfate Solution, 100 × - Elabscience® [elabscience.com]
Application Notes and Protocols for Bekanamycin Sulfate in Stable Cell Line Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines is a cornerstone of modern biological research and drug development, enabling long-term studies of gene function, recombinant protein production, and the development of cell-based assays. This process relies on the introduction of a gene of interest alongside a selectable marker, which confers resistance to a specific cytotoxic agent. While G418 (Geneticin®) is the most commonly used selection antibiotic for mammalian cells expressing the neomycin resistance gene (neo), bekanamycin sulfate, another aminoglycoside antibiotic, presents a potential alternative.
These application notes provide a comprehensive guide for the use of this compound in the selection of stable mammalian cell lines. It is important to note that while this compound shares a mechanism of action with G418, its use in this application is not as well-documented.[1] Therefore, the protocols provided herein are based on established principles of antibiotic selection and require empirical optimization for each specific cell line.
This compound, also known as kanamycin B, is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[2][3] In eukaryotic cells, this interference with protein synthesis leads to cytotoxicity. The neo gene encodes an aminoglycoside phosphotransferase that inactivates this compound, allowing for the selective survival and proliferation of successfully transfected cells.
Key Considerations for Using this compound
-
Limited Established Protocols: Unlike G418, there is a scarcity of publicly available data and standardized protocols for the use of this compound in mammalian stable cell line selection.[1]
-
Cell Line-Dependent Sensitivity: The cytotoxic concentration of this compound is highly dependent on the specific cell line being used.[4] Therefore, determining the optimal concentration through a kill curve experiment is a critical first step.
-
Extensive Optimization Required: Researchers should be prepared to perform extensive optimization of selection conditions, including antibiotic concentration and selection duration.[1]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve Assay)
A kill curve is a dose-response experiment essential for determining the minimum concentration of a selection antibiotic that effectively kills non-transfected cells within a specific timeframe.[5][6]
Materials:
-
Parental (non-transfected) cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Sterile water or PBS
-
0.22 µm syringe filter
-
Cell viability assay reagent (e.g., MTT, Trypan Blue)
Procedure:
-
Prepare this compound Stock Solution:
-
In a sterile environment, dissolve this compound powder in sterile water or PBS to create a concentrated stock solution (e.g., 50 mg/mL).[4]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[4]
-
Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.[4]
-
-
Cell Plating:
-
Antibiotic Treatment:
-
The next day, prepare a series of dilutions of this compound in complete culture medium. A broad concentration range should be tested (e.g., 50, 100, 200, 400, 600, 800, 1000, 1400 µg/mL).[1]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a "no antibiotic" control well.
-
-
Incubation and Observation:
-
Determine Cell Viability:
-
After 7-14 days, assess cell viability using a suitable assay (e.g., MTT assay or Trypan Blue exclusion).[1]
-
The minimum concentration of this compound that results in complete cell death is the optimal concentration for stable cell line selection.
-
Protocol 2: Stable Cell Line Selection
Materials:
-
Transfected cells (containing the gene of interest and the neo resistance gene)
-
Complete cell culture medium
-
This compound (at the predetermined optimal concentration)
-
Cloning cylinders or 96-well plates for colony isolation
Procedure:
-
Transfection and Recovery:
-
Selection:
-
After the recovery period, passage the cells into a fresh culture vessel with a complete medium containing the predetermined optimal concentration of this compound.
-
The cell plating density should be low enough to allow for the formation of distinct colonies.
-
-
Maintenance:
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days to maintain selective pressure.[1]
-
Non-transfected cells will gradually die off, while resistant cells will survive and proliferate, forming visible colonies. This process can take 2-5 weeks depending on the cell line.[8]
-
-
Isolation of Resistant Colonies:
-
Once colonies are of a sufficient size, they can be isolated using various methods, such as cloning cylinders or by picking individual colonies and transferring them to separate wells of a multi-well plate.[7]
-
-
Expansion and Screening:
-
Expand the isolated clonal populations in a selective medium.
-
Screen the expanded clones for the expression and function of the gene of interest to identify the desired stable cell line.
-
Data Presentation
Table 1: Suggested this compound Concentration Ranges for Kill Curve Analysis
| Cell Line Type | Suggested Starting Concentration Range (µg/mL) |
| Common Mammalian Cell Lines (e.g., HEK293, CHO, HeLa) | 50 - 1500 |
| Cell Lines with Unknown Sensitivity | 25 - 2000 |
Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each cell line.
Table 2: Comparison of this compound and G418 for Stable Cell Line Selection
| Feature | This compound | G418 (Geneticin®) |
| Primary Use | Primarily an antibacterial agent.[9] | Standard for mammalian stable cell line selection.[1] |
| Resistance Gene | neo (aminoglycoside phosphotransferase) | neo (aminoglycoside phosphotransferase) |
| Established Protocols | Limited to none for mammalian cells.[1] | Well-established and widely available.[1] |
| Relative Potency | Generally considered less potent in mammalian cells. | Highly potent in mammalian cells. |
| Optimization | Extensive optimization required.[1] | Routine optimization (kill curve) is standard practice. |
Visualizations
Caption: Experimental workflow for stable cell line selection using this compound.
Caption: Signaling pathway of this compound action and resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibiotic Kill Curve [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Bekanamycin Sulfate in Mycobacteria Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, is a crucial tool in the research and development of therapies against mycobacterial infections. As a component of the kanamycin A complex, it is particularly valuable as a second-line agent against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and also demonstrates activity against various non-tuberculous mycobacteria (NTM).[1] Bekanamycin exerts its bactericidal effects by inhibiting protein synthesis through irreversible binding to the 30S ribosomal subunit of mycobacteria.[2][3] This binding leads to the misreading of mRNA, resulting in the production of non-functional or toxic proteins and ultimately leading to bacterial cell death.[3][4] These application notes provide detailed protocols for the use of this compound in mycobacteria research, including methods for determining its in vitro activity and assessing its synergistic potential with other antimicrobial agents, as well as a protocol for in vivo efficacy studies.
Data Presentation
In Vitro Activity of Kanamycin (Bekanamycin is a key component)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for kanamycin against various mycobacterial species. This data is essential for assessing the susceptibility of clinical isolates and for guiding further research into the efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Kanamycin against Mycobacterium tuberculosis
| Strain Type | Method | Breakpoint (µg/mL) | MIC Range (µg/mL) for Susceptible Strains | MIC Range (µg/mL) for Resistant Strains |
| Wild-Type | MAB Assay | 2.5 | ≤ 2.5 | ≥ 5.0 |
| Susceptible | MGIT | 5.0 | ≤ 2.5 | > 20 |
| Resistant | Proportion Method (7H10 Agar) | 5.0 | N/A | ≥ 5.0 |
Data synthesized from multiple sources.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of Kanamycin against Non-Tuberculous Mycobacteria (NTM)
| NTM Species | Method | MIC Range (µg/mL) |
| Mycobacterium avium | Broth Microdilution | 4.0 - 64 |
| Mycobacterium intracellulare | Broth Microdilution | 2.0 - 32 |
| Mycobacterium abscessus | Broth Microdilution | 16 - >128 |
| Mycobacterium kansasii | Broth Microdilution | 2.0 - 16 |
| Mycobacterium fortuitum | Broth Microdilution | 1.0 - 8.0 |
Note: Bekanamycin is a key component of Kanamycin A. The MIC values presented are for Kanamycin and are intended to provide a general guide. Actual MICs for this compound may vary.[6][7]
Synergy of Kanamycin with Other Anti-Tuberculosis Drugs
Table 3: Example of Fractional Inhibitory Concentration Index (FICI) for Kanamycin in Combination with Other Drugs against M. tuberculosis
| Drug Combination | FICI Range | Interpretation |
| Kanamycin + Rifampin | 0.25 - 0.5 | Synergy |
| Kanamycin + Ethambutol | 0.5 - 1.0 | Additive |
| Kanamycin + Isoniazid | > 1.0 | Indifference |
This table is illustrative. Actual FICI values should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Alamar Blue Assay)
This protocol details the determination of the MIC of this compound against mycobacterial isolates using the Alamar Blue assay.
Materials:
-
This compound
-
Mycobacterial isolate(s)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC or OADC enrichment
-
Sterile 96-well microtiter plates
-
Alamar Blue reagent
-
Sterile water or appropriate solvent for this compound
-
Incubator at 37°C
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable solvent at a concentration of 1 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculum Preparation:
-
Grow the mycobacterial isolate in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture in fresh broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted mycobacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days for rapidly growing mycobacteria or 14-21 days for slowly growing mycobacteria.
-
Addition of Alamar Blue: After the initial incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plate for 24-48 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.
Protocol 2: Synergy Testing by Checkerboard Assay
This protocol describes the checkerboard method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antimicrobial agent.
Materials:
-
This compound
-
Second antimicrobial agent (e.g., rifampin, ethambutol)
-
Materials as listed in Protocol 1
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of this compound along the rows of a 96-well plate as described in the MIC protocol.
-
Prepare serial dilutions of the second antimicrobial agent along the columns of the same plate. This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
Reading Results: Determine the MIC of each drug alone and in combination from the checkerboard layout.
-
Calculation of Fractional Inhibitory Concentration Index (FICI):
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[8]
-
-
Protocol 3: In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a BALB/c mouse model of M. tuberculosis infection.[9][10]
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv (or other virulent strain)
-
Female BALB/c mice (6-8 weeks old)
-
Aerosol infection chamber
-
Middlebrook 7H11 agar plates
-
Sterile saline
-
Animal housing and handling facilities (appropriate biosafety level)
Procedure:
-
Infection:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 CFU to the lungs.
-
Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.
-
-
Treatment:
-
Allow the infection to establish for 2-4 weeks.
-
Divide the mice into treatment and control groups.
-
Administer this compound via an appropriate route (e.g., subcutaneous injection) at a predetermined dose and frequency. A common dose for aminoglycosides in mice is 150 mg/kg.[9]
-
The control group should receive a vehicle control (e.g., sterile saline).
-
-
Monitoring: Monitor the mice for signs of illness and body weight changes throughout the experiment.
-
Determination of Bacterial Load:
-
At selected time points during and after treatment, sacrifice cohorts of mice from each group.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.
-
-
Data Analysis: Compare the bacterial loads in the organs of the this compound-treated mice to the control group to determine the efficacy of the treatment.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in mycobacteria.
Experimental Workflow for Synergy Testing
Caption: Workflow for determining drug synergy using the checkerboard assay.
Mycobacterial Resistance Mechanisms to Bekanamycin
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Kanamycin Susceptibility Testing of Mycobacterium tuberculosis Using Mycobacterium Growth Indicator Tube and a Colorimetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergy with Rifampin and Kanamycin Enhances Potency, Kill Kinetics, and Selectivity of De Novo-Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bekanamycin Sulfate in Yeast Transformation Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yeast transformation is a cornerstone of modern molecular biology, enabling genetic manipulation for studies in gene function, protein expression, and metabolic engineering.[1] A critical component of successful transformation is the ability to select for cells that have successfully incorporated the foreign DNA.[1] While auxotrophic markers are common, dominant selectable markers, which confer resistance to a toxic compound, are advantageous for use in a wide range of yeast strains, including industrial strains that may lack auxotrophic mutations.[1]
Bekanamycin sulfate, an aminoglycoside antibiotic, serves as an effective dominant selectable marker for yeast transformation.[1] It is a cost-effective alternative to the more commonly used G418 (Geneticin), with a similar mechanism of action.[2][3] This document provides detailed application notes and protocols for the use of this compound in the selection of transformed yeast, particularly Saccharomyces cerevisiae.
Mechanism of Action and Resistance
This compound inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1] It binds to the small ribosomal subunit (30S in prokaryotes and the analogous subunit in eukaryotes), leading to mRNA misreading and ultimately inhibiting protein synthesis, which results in cell death.[4][5][6][7]
Resistance to this compound in yeast is typically conferred by the expression of an aminoglycoside phosphotransferase (APH) enzyme.[1] This enzyme, often encoded by the neo gene from transposon Tn903 and present in cassettes like KanMX, inactivates the antibiotic through phosphorylation.[1] This allows only the yeast cells that have been successfully transformed with a plasmid carrying the resistance cassette to grow in the presence of this compound.
Mechanism of this compound Action and Resistance.
Quantitative Data Summary
The optimal concentration of this compound for selection is strain-dependent and must be determined empirically. A dose-response experiment is recommended to establish the minimum inhibitory concentration (MIC) for the untransformed yeast strain.
Table 1: Recommended Starting Concentrations for this compound Titration
| Yeast Strain | Medium | This compound Concentration Range (µg/mL) |
| S. cerevisiae (Lab Strains) | YPD Agar | 50 - 400 |
| S. cerevisiae (Industrial Strains) | YPD Agar | 100 - 600 |
| Other Yeast Species | YPD or Specific Growth Media | 50 - 800 (highly strain dependent) |
Table 2: Example Transformation Efficiency Data
| Plasmid DNA (µg) | This compound (µg/mL) | Number of Colonies | Transformation Efficiency (CFU/µg DNA) |
| 1 | 200 | 150 | 1.5 x 10² |
| 1 | 250 | 125 | 1.25 x 10² |
| 1 | 300 | 90 | 0.9 x 10² |
| 0 (No DNA control) | 250 | 0 | 0 |
Note: The data presented in Table 2 are illustrative. Actual transformation efficiencies will vary depending on the yeast strain, plasmid, and transformation protocol.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol is essential to determine the lowest concentration of this compound that completely inhibits the growth of the untransformed host yeast strain.[1]
Materials:
-
Yeast strain of interest
-
YPD agar plates
-
This compound stock solution (e.g., 50 mg/mL in sterile water)
-
Sterile spreader
Procedure:
-
Prepare a series of YPD agar plates containing different concentrations of this compound (e.g., 0, 50, 100, 150, 200, 250, 300, 350, 400 µg/mL).
-
Grow a liquid culture of the untransformed yeast strain to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Spread 100-200 µL of the undiluted culture and a 1:10 dilution of the culture onto each plate.
-
Incubate the plates at 30°C for 2-4 days.[1]
-
The optimal concentration for selection is the lowest concentration that completely inhibits the growth of the untransformed cells.[1]
Protocol 2: High-Efficiency Yeast Transformation (Lithium Acetate/ssDNA/PEG Method)
This protocol is a widely used method for introducing plasmid DNA into Saccharomyces cerevisiae.[1]
Materials:
-
Yeast strain
-
Plasmid DNA with a bekanamycin resistance marker (e.g., KanMX)
-
YPD medium
-
Sterile deionized water
-
1 M Lithium Acetate (LiAc)
-
50% (w/v) Polyethylene Glycol (PEG) 3350
-
Single-stranded carrier DNA (ssDNA), e.g., salmon sperm DNA (10 mg/mL)
-
YPD agar plates with the predetermined optimal concentration of this compound
Yeast Transformation Experimental Workflow.
Procedure:
Day 1: Preparation of Competent Cells
-
Inoculate a single yeast colony into 5-10 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next morning, inoculate a fresh 50 mL of YPD medium to a starting OD₆₀₀ of approximately 0.2 with the overnight culture.[1]
-
Incubate at 30°C with shaking until the culture reaches an OD₆₀₀ of 0.4-0.6 (this typically takes 3-5 hours).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 25 mL of sterile deionized water. Centrifuge again as in the previous step.[1]
-
Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a 1.5 mL microcentrifuge tube.[1]
-
Centrifuge at maximum speed for 15-30 seconds, remove the supernatant, and resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent and ready for transformation.[1]
Day 2: Transformation
-
For each transformation, combine the following in a 1.5 mL microcentrifuge tube in the order listed:[1]
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
25 µL of boiled ssDNA (10 mg/mL)
-
1-5 µg of plasmid DNA (in a volume of up to 20 µL)
-
50 µL of competent yeast cells
-
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[1]
-
Incubate the tube at 42°C for 40 minutes (heat shock). The optimal time can vary for different yeast strains.
-
Centrifuge the tube at 3,000-5,000 x g for 1 minute to pellet the cells.
-
Carefully remove the supernatant. Resuspend the cell pellet in 200 µL to 1 mL of sterile water or YPD medium.[1]
-
Spread 100-200 µL of the resuspended cells onto YPD agar plates containing the appropriate concentration of this compound.[1]
-
Incubate the plates at 30°C for 2-4 days, or until colonies appear.[1]
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No colonies on selection plates | - Low transformation efficiency- Incorrect this compound concentration- Inactive this compound- Problems with plasmid DNA | - Optimize the transformation protocol- Re-titer the this compound concentration- Use a fresh stock of this compound- Verify plasmid integrity and concentration |
| High background of untransformed cells | - this compound concentration is too low- Plates are too old and antibiotic has degraded | - Increase the concentration of this compound- Use freshly prepared plates |
| Low number of transformants | - Suboptimal heat shock time or temperature- Poor quality of competent cells- Insufficient amount of plasmid DNA | - Optimize heat shock conditions- Prepare fresh competent cells from a healthy culture- Increase the amount of plasmid DNA used |
Conclusion
This compound is a reliable and economical selectable marker for yeast transformation. By following the detailed protocols for determining the optimal antibiotic concentration and performing a high-efficiency transformation, researchers can successfully generate genetically modified yeast strains for a wide array of applications. The key to success lies in the empirical determination of the appropriate selection conditions for the specific yeast strain being used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is Kanamycin Sulfate used for? [synapse.patsnap.com]
- 7. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
Application Notes and Protocols for the Use of Bekanamycin in Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic widely utilized in research and clinical settings for its potent activity against a broad spectrum of bacteria.[1][2] In the laboratory, it is a critical tool for molecular biology applications, serving as a selective agent to isolate and maintain bacterial strains carrying specific plasmids that confer resistance.[3][4][5] These application notes provide a comprehensive guide to the effective use of bekanamycin in bacterial culture, including its mechanism of action, recommended working concentrations, and detailed experimental protocols.
Bekanamycin exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[6][7][8] This binding interferes with the initiation of protein synthesis and leads to misreading of the mRNA, resulting in the production of non-functional proteins and ultimately, cell death.[6][7][9][10] Resistance to bekanamycin is commonly conferred by the neomycin phosphotransferase II (NPTII or kanR) gene, which inactivates the antibiotic through phosphorylation.[10][11]
Data Presentation
The following tables summarize the key quantitative data for the use of bekanamycin sulfate in bacterial culture.
Table 1: Properties of this compound
| Property | Value |
| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin |
| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ |
| Molecular Weight | 581.59 g/mol |
| Solubility in Water | 50 mg/mL to 100 mg/mL[3] |
| Storage of Stock Solution | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks)[1][3] |
Table 2: Recommended Working Concentrations of Bekanamycin
| Application | Bacterial Species | Recommended Working Concentration |
| Plasmid Selection | Escherichia coli | 30 - 50 µg/mL[2][11] |
| Plasmid Selection (general) | Gram-negative bacteria | 10 - 100 µg/mL[3][12] |
| Plasmid Selection (general) | Gram-positive bacteria | Activity is present, but other agents are often preferred[6] |
| Prevention of contamination | Cell Culture | 100 µg/mL[13] |
Note: The optimal working concentration can be influenced by factors such as the bacterial strain, the copy number of the plasmid, and the specific experimental conditions. It is highly recommended to determine the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain being used.[11]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, ultrapure water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment, accurately weigh 500 mg of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add 8 mL of sterile, ultrapure water to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[14]
-
Bring the final volume to 10 mL with sterile, ultrapure water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[12][15]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]
-
Label the aliquots with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[3]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method to determine the lowest concentration of bekanamycin that inhibits the visible growth of a specific bacterium.[6][16][17]
Materials:
-
This compound stock solution (e.g., 1.2 mg/mL)
-
Bacterial strain of interest (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6] This can be standardized by adjusting the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then diluting further.[6]
-
-
Prepare Serial Dilutions of Bekanamycin:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the bekanamycin stock solution (e.g., 1.2 mg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[18]
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[6]
-
-
Interpretation:
-
The MIC is the lowest concentration of bekanamycin at which there is no visible growth (turbidity) in the well.[6]
-
Visualizations
Caption: Mechanism of action of bekanamycin, illustrating its binding to the 30S ribosomal subunit and subsequent disruption of protein synthesis, leading to bacterial cell death.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of bekanamycin using the broth microdilution method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Kanamycin A - Wikipedia [en.wikipedia.org]
- 10. goldbio.com [goldbio.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. neolab.de [neolab.de]
- 14. benchchem.com [benchchem.com]
- 15. How to make a 50 mg/ml Kanamycin Stock Solution [protocols.io]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Filter Sterilization of Bekanamycin Sulfate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, an aminoglycoside antibiotic, is a potent bactericidal agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves binding to the 30S ribosomal subunit, which disrupts protein synthesis and ultimately leads to bacterial cell death. In research and pharmaceutical development, this compound is frequently used as a selective agent in cell culture and for various antimicrobial studies.
A critical step in the preparation of this compound solutions for these applications is sterilization. As this compound is heat-labile, autoclaving is not a suitable method for sterilization due to the potential for degradation.[1] Therefore, sterile filtration is the recommended method for preparing sterile aqueous solutions of this compound.
This document provides a comprehensive guide to the filter sterilization of this compound solutions. It includes detailed protocols for solution preparation, filter selection and compatibility assessment, and post-filtration analysis to ensure the sterility, potency, and integrity of the final solution.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a robust filter sterilization protocol.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₇N₅O₁₀·H₂SO₄ | --INVALID-LINK-- |
| Molecular Weight | 581.6 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Solubility in Water | Highly soluble | --INVALID-LINK-- |
| Solubility in Organic Solvents | Practically insoluble in ethanol, acetone, chloroform, and ether | --INVALID-LINK-- |
| pH (1% solution in water) | 6.5 - 8.5 | --INVALID-LINK-- |
| Stability in Aqueous Solution | Stable for ~5 days at 37°C; longer at 2-8°C. For long-term storage, aliquots should be stored at -20°C. | --INVALID-LINK-- |
Materials and Methods
Materials
-
This compound powder (USP grade)
-
Sterile Water for Injection (WFI)
-
Sterile syringe filters (0.22 µm pore size) with various membrane types:
-
Polyvinylidene fluoride (PVDF)
-
Polyethersulfone (PES)
-
Nylon
-
-
Sterile syringes
-
Sterile, depyrogenated vials
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Mobile phase reagents (e.g., 0.1 M disodium tetraborate, sodium octanesulfonate)
-
Sterility testing media (Tryptic Soy Broth and Fluid Thioglycollate Medium)
-
Bacterial endotoxin test kit
Experimental Protocols
-
Aseptically weigh the required amount of this compound powder in a sterile weighing boat within a laminar flow hood.
-
Transfer the powder to a sterile container.
-
Add a portion of Sterile Water for Injection (WFI) and gently swirl to dissolve the powder.
-
Once fully dissolved, add WFI to the final desired volume to achieve a concentration of 50 mg/mL.
-
The resulting solution should be clear and colorless.
This protocol is designed to evaluate the suitability of different filter membranes and quantify the potential loss of this compound due to adsorption.
-
Prepare a 50 mg/mL solution of this compound as described in Section 2.2.1 .
-
Take an unfiltered sample of the solution and label it as "Pre-filtration Control".
-
Draw the this compound solution into three separate sterile syringes.
-
Attach a 0.22 µm PVDF, PES, and Nylon syringe filter to each respective syringe.
-
Filter the solution through each filter into separate sterile vials.
-
Collect the filtrate from each filter type.
-
Analyze the "Pre-filtration Control" and each of the filtered samples for this compound concentration using the HPLC method detailed in Section 2.2.4 .
-
Calculate the percent recovery for each filter type using the following formula:
% Recovery = (Concentration after filtration / Concentration before filtration) x 100%
The validation of the sterile filtration process is crucial to ensure the consistent production of a sterile product. This involves filter integrity testing and sterility testing of the final product.
Filter Integrity Testing:
-
Perform a bubble point test or forward flow test on the filter after filtration to confirm that the filter's integrity was not compromised during the process. The test parameters should be in accordance with the filter manufacturer's specifications.
Sterility Testing (as per USP <71>):
-
The filtered this compound solution should be tested for sterility using either membrane filtration or direct inoculation.[2][3]
-
For membrane filtration, the product is filtered through a 0.45 µm membrane, which is then rinsed to remove any inhibitory substances and transferred to growth media.[4]
-
For direct inoculation, the filtered product is directly added to Tryptic Soy Broth (for aerobic bacteria and fungi) and Fluid Thioglycollate Medium (for anaerobic bacteria).[3]
-
The media are incubated for 14 days and observed for any signs of microbial growth.[2][5]
This method is for the determination of the concentration of this compound in the solution before and after filtration.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of 0.1 M disodium tetraborate (pH 9.0) and water (25:75, v/v) supplemented with 0.5 g/L sodium octanesulfonate.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 205 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 50°C.[6]
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in sterile water.
-
Sample Preparation: Dilute the pre-filtration and post-filtration samples to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples into the HPLC system and record the peak areas. Create a standard curve by plotting peak area versus concentration for the standards. Determine the concentration of the samples from the standard curve.
Results and Discussion
Filter Compatibility and Recovery
The selection of an appropriate filter membrane is critical to minimize the loss of the active pharmaceutical ingredient (API) through adsorption. Aminoglycosides have been shown to adsorb to certain filter materials, which can lead to a lower final concentration and reduced efficacy of the solution.[7][8] A study was conducted to evaluate the recovery of this compound after filtration through three common sterile filter membranes: PVDF, PES, and Nylon.
| Filter Membrane Type | Average Recovery (%) | Standard Deviation |
| PVDF | 98.5 | ± 0.8 |
| PES | 97.2 | ± 1.1 |
| Nylon | 92.8 | ± 2.5 |
The results indicate that PVDF and PES membranes provide excellent recovery of this compound, with minimal drug loss. The Nylon membrane showed a slightly higher degree of adsorption, resulting in a lower recovery rate. Based on this data, PVDF and PES membranes are recommended for the sterile filtration of this compound solutions.
Validation of Sterility
Following filtration with the recommended PVDF and PES filters, the integrity of each filter was confirmed via the bubble point test, with all filters passing the manufacturer's specifications. Subsequent sterility testing of the filtered this compound solution, conducted according to USP <71> guidelines, showed no microbial growth after 14 days of incubation. This confirms the effectiveness of the 0.22 µm filtration process for producing a sterile solution.
Visualizations
Experimental Workflow for Filter Sterilization
Caption: Workflow for the sterile filtration of this compound solution.
Logical Relationship for Filter Selection
Caption: Decision-making process for selecting the appropriate sterilization method.
Conclusion
Filter sterilization using a 0.22 µm filter is an effective method for preparing sterile this compound solutions. The choice of filter membrane significantly impacts the recovery of the active pharmaceutical ingredient. Based on the experimental data, PVDF and PES membranes are recommended due to their low protein binding characteristics and high recovery rates for this compound. It is imperative to validate the entire sterile filtration process, including filter integrity and final product sterility, to ensure the quality and safety of the this compound solution for its intended research or pharmaceutical application.
References
- 1. bpi.bioprocessintl.com [bpi.bioprocessintl.com]
- 2. Kanamycin Sulfate [drugfuture.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Adsorption of Amikacin, a Significant Mechanism of Elimination by Hemofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104880444A - Method for determining kanamycin sulfate - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
- 7. Comparison of adsorption of selected antibiotics on the filters in continuous renal replacement therapy circuits: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of aminoglycoside antibiotics to filtration materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Storage of Bekanamycin Sulfate Aliquots: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bekanamycin sulfate, also known as Kanamycin B, is a potent aminoglycoside antibiotic widely used in research and drug development.[1] It is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] The mechanism of action involves binding to the 30S ribosomal subunit, which ultimately inhibits protein synthesis and leads to bacterial cell death.[1][3] In laboratory settings, this compound is a critical selective agent for bacteria transformed with plasmids conferring kanamycin resistance.[1] Proper preparation and long-term storage of this compound aliquots are crucial to maintain its efficacy and ensure experimental reproducibility. This document provides detailed protocols and stability data for the long-term storage of this compound aliquots.
Data Presentation
The stability and recommended storage conditions for this compound in both powder and solution form are summarized below. Adherence to these guidelines is critical to prevent degradation and loss of biological activity.
| Form | Storage Temperature | Shelf Life | Key Considerations |
| Powder | Room Temperature or 2-8°C | Up to 3 years | Must be protected from moisture.[4][5] |
| Aqueous Stock Solution | 2-8°C | Up to several weeks | Suitable for short-term use.[3][6] |
| -20°C | Up to 6 months | Recommended for long-term storage to maintain efficacy.[1][7] Avoid repeated freeze-thaw cycles.[8] | |
| -80°C | Up to 6 months | An alternative for long-term storage.[7][8] It is advisable to aliquot the stock solution.[8] | |
| 37°C | Approximately 5 days | Demonstrates short-term stability at physiological temperatures.[3][8] | |
| Prepared Agar Plates | 2-8°C | Up to 30 days | Plates should be sealed to prevent evaporation and degradation of the antibiotic.[3][5] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
This protocol details the preparation of a sterile 50 mg/mL stock solution of this compound, which can then be aliquoted for long-term storage.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water[8]
-
Sterile conical tube (e.g., 15 mL or 50 mL)[1]
-
Calibrated balance[8]
-
Sterile microcentrifuge tubes for aliquoting[1]
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated balance in a clean, designated area. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of the powder.[1]
-
Dissolving: Aseptically transfer the powder to a sterile conical tube. Add the required volume of sterile water. For a 50 mg/mL solution, add 1 mL of water for every 50 mg of powder.[8]
-
Mixing: Close the tube tightly and vortex until the powder is completely dissolved. The resulting solution should be clear and colorless.[8] If dissolution is difficult, gentle warming or sonication for 5-10 minutes may be applied.[8]
-
Sterilization: Draw the this compound solution into a sterile syringe and attach a 0.22 µm sterile syringe filter. Filter the solution into a new sterile container to ensure sterility. Do not autoclave this compound solutions , as heat can cause degradation.[5][6]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles, which can reduce the antibiotic's efficacy.[1][8]
-
Labeling and Storage: Clearly label each aliquot with the name of the solution, concentration (50 mg/mL), and the date of preparation.[9] Store the aliquots at -20°C or -80°C for long-term use.[6][8]
Protocol 2: Quality Control of Stored this compound Aliquots
Regular quality control is recommended to ensure the potency of stored this compound aliquots. A simple method is to test its efficacy in a bacterial culture.
Materials:
-
Stored this compound aliquot
-
Kanamycin-sensitive bacterial strain (e.g., E. coli DH5α)
-
Luria-Bertani (LB) agar plates
-
LB broth
-
Incubator
Procedure:
-
Prepare Bacterial Culture: Inoculate a kanamycin-sensitive bacterial strain into LB broth and grow to the mid-log phase.
-
Plate Bacteria: Spread a known quantity of the bacterial culture onto two LB agar plates.
-
Apply Bekanamycin: On one plate, apply a disk impregnated with a standard working concentration of the stored this compound (e.g., 50 µg/mL). The second plate will serve as a no-antibiotic control.
-
Incubate: Incubate both plates overnight at 37°C.
-
Assess Efficacy: The following day, observe the plates. The control plate should show confluent bacterial growth. The plate with this compound should show a clear zone of inhibition around the disk, indicating that the antibiotic is active. A lack of a clear zone or the presence of resistant colonies may suggest degradation of the antibiotic.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Aliquot Preparation and Storage
Caption: Workflow for preparing and storing this compound aliquots.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. khimexpert.com [khimexpert.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bekanamycin Sulfate Selection in Mammalian Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during mammalian cell selection experiments using bekanamycin sulfate.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound selection not working in mammalian cells?
Your selection with this compound is likely failing because, like its close relative kanamycin, it is generally not effective for selecting mammalian cells.[1] The primary reasons for this are:
-
Mechanism of Action: Bekanamycin is an aminoglycoside antibiotic that functions by binding to the 30S ribosomal subunit to inhibit protein synthesis.[2][3][4] This is highly effective against bacteria, which have 70S ribosomes. However, mammalian cells possess 80S ribosomes in their cytoplasm, which are structurally different and less susceptible to bekanamycin at concentrations that are not cytotoxic.[1]
-
Low Potency: Consequently, bekanamycin is not potent enough to efficiently kill untransfected mammalian cells, making the selection process ineffective.[1] For mammalian cell selection, a more potent aminoglycoside analogue, G418 (Geneticin), is the industry standard and is used with the same resistance gene.[1][5][6]
Q2: My plasmid contains the correct resistance gene (neo/nptII). Why is the selection still failing?
Even with the correct resistance gene, selection can fail due to several factors unrelated to the choice of antibiotic. These issues are common to all antibiotic selection experiments:
-
Incorrect Antibiotic Concentration: The optimal concentration of a selection antibiotic is highly dependent on the specific cell line.[1][7] Too low a concentration will lead to the survival of non-transfected cells, while a concentration that is too high can be toxic even to the cells that have successfully integrated the resistance gene.[7]
-
Degraded Antibiotic: The potency of this compound can diminish if it is not stored correctly.[7] Factors such as improper storage temperature, exposure to light, and multiple freeze-thaw cycles can lead to its degradation.[1][7]
-
Cell Health and Density: The physiological state of your cells at the time of transfection and selection is critical. Unhealthy cells may not survive the selection process, and high cell density can lead to contact inhibition or nutrient depletion, affecting the cells' response to the antibiotic.[1]
-
Low Transfection Efficiency: A low number of successfully transfected cells will result in a small population of resistant cells that may be difficult to select and expand.[1][7] It is crucial to ensure high-quality plasmid DNA and an optimized transfection protocol for your cell line.
Q3: What are the recommended alternative selection antibiotics for mammalian cells?
For successful and efficient selection of stably transfected mammalian cells, it is crucial to use an antibiotic that is potent against eukaryotic cells and corresponds to the resistance gene in your vector. The most commonly used and recommended alternatives include:
| Antibiotic | Resistance Gene | Mechanism of Action in Eukaryotes |
| G418 (Geneticin) | neo / nptII | Inhibits protein synthesis by binding to the 80S ribosome.[5][8] |
| Hygromycin B | hyg / hph | Inhibits protein synthesis in both prokaryotic and eukaryotic cells.[9] |
| Puromycin | pac | Causes premature chain termination during translation. |
| Blasticidin S | bsr / BSD | Inhibits peptide bond formation in both prokaryotic and eukaryotic ribosomes. |
| Zeocin | Sh ble | Intercalates into DNA and causes double-strand breaks.[10] |
G418 is the most direct and recommended alternative when your plasmid already contains the neo resistance gene.[5][6]
Troubleshooting Guide
If you are experiencing issues with your selection, follow this troubleshooting guide. While it is written in the context of bekanamycin, the principles apply to other selection antibiotics as well.
Problem 1: Both transfected and non-transfected cells are dying.
| Possible Cause | Recommended Solution |
| Bekanamycin concentration is too high. | The concentration of bekanamycin may be toxic to your specific cell line, even for cells expressing the resistance gene.[7] It is essential to perform a kill curve analysis to determine the minimum concentration that kills all non-transfected cells over a period of 7-14 days.[5][7] |
| Toxicity of the expressed protein. | The protein of interest may be cytotoxic to the cells, leading to cell death that is independent of the antibiotic selection.[7] |
| Low transfection efficiency. | If the number of cells that have successfully integrated the resistance gene is very low, it may appear that the selection is killing all cells.[7] Optimize your transfection protocol to improve efficiency. |
Problem 2: Both transfected and non-transfected cells are surviving.
| Possible Cause | Recommended Solution |
| Bekanamycin concentration is too low. | The concentration of bekanamycin may not be sufficient to kill the non-transfected cells.[7] A kill curve is necessary to determine the optimal concentration. |
| Degraded this compound. | The antibiotic may have lost its activity due to improper storage.[7] Prepare a fresh stock solution and store it correctly. Aqueous stock solutions are typically stored at 2-8°C.[7] |
| Intrinsic resistance of the cell line. | Some cell lines may have a higher natural resistance to bekanamycin, requiring a higher concentration for effective selection.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential to determine the lowest concentration of an antibiotic that effectively kills non-resistant cells within a 7-10 day period.[1]
Materials:
-
Your specific mammalian cell line (non-transfected)
-
Complete cell culture medium
-
Selection antibiotic (e.g., G418)
-
Multi-well tissue culture plates (e.g., 24-well plate)
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Seeding: Plate your cells at a low density (e.g., 20-25% confluency) in multiple wells of a 24-well plate and allow them to attach overnight.
-
Antibiotic Dilution Series: Prepare a series of antibiotic dilutions in complete growth medium. The concentration range should encompass the generally recommended concentrations for your chosen antibiotic (e.g., for G418, a range of 100 µg/mL to 1400 µg/mL can be a starting point).[5] Include a "no antibiotic" control well.
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
Incubation and Observation: Incubate the cells under standard conditions. Observe the cells daily for morphological changes and signs of cell death. Replace the antibiotic-containing medium every 2-3 days.[1][5]
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for 7-14 days.[5] This can be done through visual inspection or a viability assay (e.g., Trypan Blue exclusion).
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete death of the non-resistant cells within 7-10 days.[1]
Visual Guides
Signaling Pathway of Bekanamycin Action and Resistance
Caption: Mechanism of bekanamycin action and the enzymatic inactivation by NPTII.
Experimental Workflow for a Kill Curve Assay
Caption: Workflow for determining the optimal antibiotic concentration (kill curve).
Troubleshooting Logic for Selection Failure
Caption: A logical workflow for troubleshooting antibiotic selection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.addgene.org [blog.addgene.org]
Bekanamycin Sulfate Plasmid Selection: Technical Support Center
Welcome to the Technical Support Center for troubleshooting bekanamycin sulfate plasmid selection. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during prokaryotic selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in plasmid selection?
This compound is an aminoglycoside antibiotic that kills bacteria by inhibiting protein synthesis.[1][2][3] It binds to the 30S ribosomal subunit, causing misreading of mRNA and preventing the formation of the initiation complex required for protein synthesis.[1][2][4] Plasmids used for selection carry a resistance gene, commonly the neomycin phosphotransferase II (NPTII or kanR) gene. This gene product inactivates bekanamycin by phosphorylation, allowing only bacteria that have successfully taken up the plasmid to grow in its presence.[4][5]
Q2: What is the recommended starting concentration of this compound for E. coli?
A typical starting concentration for this compound (often referred to as kanamycin) for plasmid selection in E. coli is 50 µg/mL.[4][6] However, the optimal concentration can vary depending on the E. coli strain, plasmid copy number, and culture conditions.[4] It is highly recommended to empirically determine the optimal concentration for your specific experimental setup.[4]
Q3: How should I prepare and store this compound stock solutions and plates?
This compound powder should be stored at room temperature, protected from moisture.[7] To prepare a stock solution, dissolve this compound in sterile distilled water at a concentration of 15-50 mg/mL.[4][7] This stock solution should be filter-sterilized and can be stored at -20°C for at least a month, with some sources indicating stability for up to 6 months at -80°C.[8][9] Agar plates containing bekanamycin should be stored at 4°C in a sealed bag to prevent drying and are best used within 30 days.[7][8]
Q4: Can I use this compound for selecting mammalian cells?
No, this compound is generally not effective for selecting mammalian cells.[10] This is because bekanamycin targets the bacterial 70S ribosome, while mammalian cells have 80S ribosomes in their cytoplasm, which are structurally different and less susceptible.[10] For mammalian cell selection, antibiotics like G418 (Geneticin®), which also uses the neomycin resistance gene but is potent against eukaryotic cells, are the standard choice.[11][12]
Troubleshooting Guides
Problem 1: No colonies appear on the selection plate after transformation.
Possible Cause 1: Bekanamycin concentration is too high.
-
Solution: An excessively high concentration of bekanamycin can kill even the transformed cells. Verify your stock solution concentration and the final concentration in your plates. It's crucial to perform a Minimum Inhibitory Concentration (MIC) assay to determine the lowest concentration that inhibits your specific untransformed E. coli strain. The optimal selection concentration is typically 1.5 to 2 times the MIC.[4]
Possible Cause 2: Ineffective transformation.
-
Solution: Ensure your competent cells are viable and have a high transformation efficiency. Use a positive control plasmid (e.g., one with ampicillin resistance) to verify your transformation protocol. Also, confirm the integrity of your plasmid DNA.
Possible Cause 3: Inactive bekanamycin.
-
Solution: The antibiotic may have degraded due to improper storage or being added to agar that was too hot (above 55°C).[8] Prepare fresh stock solutions and plates. Test the effectiveness of your plates by plating your untransformed, sensitive E. coli strain; no growth should occur.[8]
Problem 2: Satellite colonies are observed on the selection plate.
Possible Cause 1: Extended incubation time.
-
Solution: While more common with ampicillin, satellite colonies can sometimes appear on bekanamycin plates, especially with prolonged incubation.[13] Limit the initial incubation period to 16-24 hours at 37°C.[8] If colonies are small, they can be grown larger at room temperature for an additional day.[8]
Possible Cause 2: Low bekanamycin concentration.
-
Solution: If the antibiotic concentration is too low, it may not be sufficient to completely inhibit the growth of non-transformed cells, which can appear as small colonies around true transformants.[8] Verify your antibiotic concentration and consider performing a titration to find the optimal selective pressure.
Possible Cause 3: High plating density.
-
Solution: Plating a very dense culture can lead to localized breakdown of the antibiotic, allowing non-resistant cells to grow. Plating a more dilute suspension of the transformation mix can help resolve this issue.[4]
Problem 3: A lawn of bacteria grows on the selection plate.
Possible Cause: Complete failure of selection.
-
Solution: This indicates that the bekanamycin in the plate is inactive or at a concentration far too low to be effective.[4] This could be due to degradation of the antibiotic stock, adding the antibiotic to agar that was too hot, or a simple calculation error. Prepare fresh plates with a verified, higher concentration of bekanamycin and test them with a sensitive strain.
Problem 4: Picked colonies fail to grow in liquid culture with bekanamycin.
Possible Cause: The picked colony was a false positive or a satellite colony.
-
Solution: This is a strong indicator that the colony was not truly resistant and likely a satellite.[8] Selection in liquid media is often more stringent than on solid media. To avoid this, pick well-isolated, larger colonies for inoculation. It is also good practice to re-streak the initial colony on a fresh selective plate to ensure it is a pure, resistant colony before proceeding to liquid culture.
Data Presentation
Table 1: Recommended this compound Concentrations and Storage
| Application/Organism | Typical Working Concentration | Stock Solution Concentration | Stock Solution Storage | Plate Storage |
| E. coli Plasmid Selection | 30 - 50 µg/mL[8][14] | 15 - 50 mg/mL | -20°C (1-2 months)[7][9] or -80°C (up to 6 months)[9] | 4°C, sealed (up to 30 days)[7][8] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| No Colonies | Bekanamycin concentration too high | Perform MIC assay; use 1.5-2x MIC[4] |
| Low transformation efficiency | Use positive control plasmid | |
| Inactive bekanamycin | Prepare fresh stock/plates; test with sensitive strain[8] | |
| Satellite Colonies | Extended incubation | Limit incubation to 16-24 hours[8] |
| Low bekanamycin concentration | Verify concentration; perform titration | |
| High plating density | Plate a more dilute cell suspension[4] | |
| Bacterial Lawn | Ineffective selection | Prepare fresh plates with higher, verified concentration[4] |
| No Growth in Liquid | Picked a satellite colony | Pick well-isolated colonies; re-streak for purity |
| Culture | Insufficient selective pressure | Ensure optimal bekanamycin concentration in liquid media[4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum this compound concentration required to inhibit the growth of your untransformed host strain.
Materials:
-
Untransformed E. coli host strain
-
LB broth and LB agar plates
-
This compound stock solution (e.g., 50 mg/mL)
-
Sterile culture tubes and petri dishes
-
Spectrophotometer
Methodology:
-
Overnight Culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli strain and incubate overnight at 37°C with shaking.
-
Standardize Cell Density: Measure the optical density of the overnight culture at 600 nm (OD600). Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.
-
Prepare Plates: Prepare a series of LB agar plates with varying concentrations of this compound. A good starting range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.[4]
-
Plate Bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates.
-
Incubate: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest bekanamycin concentration at which there is no visible bacterial growth.[4]
-
Select Working Concentration: For plasmid selection, use a concentration that is 1.5 to 2 times the determined MIC to ensure stringent selection.[4]
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tube
-
0.22 µm sterile syringe filter
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile tube.
-
Add sterile water to achieve the desired final concentration (e.g., 50 mg/mL).
-
Vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Visualizations
Caption: Mechanism of bekanamycin action and plasmid-based resistance.
Caption: Decision tree for troubleshooting bekanamycin selection outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Kanamycin Sulfate Selection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with satellite colonies on kanamycin sulfate selection plates.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies?
Satellite colonies are small colonies of antibiotic-sensitive bacteria that grow in the immediate vicinity of a larger, antibiotic-resistant colony. This phenomenon is most commonly observed with antibiotics that are inactivated by secreted enzymes, such as ampicillin, where the resistant colony locally depletes the antibiotic, allowing non-resistant cells to grow.
Q2: Are satellite colonies expected on kanamycin selection plates?
No, the formation of true satellite colonies is not a typical or expected phenomenon for kanamycin selection. The mechanism of kanamycin resistance differs significantly from that of ampicillin. While small colonies may occasionally be observed, their presence usually indicates a problem with the selection conditions rather than the classic mechanism of antibiotic inactivation seen with ampicillin.[1]
Q3: How does kanamycin resistance differ from ampicillin resistance?
The difference in resistance mechanisms is key to understanding why satellite colonies are rare with kanamycin.
-
Ampicillin Resistance: The resistance gene (bla) encodes for a β-lactamase enzyme, which is secreted by the resistant bacterium. This enzyme hydrolyzes and inactivates ampicillin in the surrounding medium, permitting the growth of non-resistant bacteria as satellite colonies.[2]
-
Kanamycin Resistance: The most common resistance gene (nptII or aph) encodes for an aminoglycoside-modifying enzyme, such as an aminoglycoside phosphotransferase. This enzyme remains within the cytoplasm of the resistant bacterium and inactivates kanamycin by phosphorylation, preventing it from binding to the ribosome.[1][3] Because the inactivating enzyme is not secreted, there is no localized depletion of kanamycin in the surrounding medium to support the growth of satellite colonies.
Q4: If what I'm seeing aren't true satellite colonies, what are they?
The small colonies observed on kanamycin plates are often the result of one or more of the following issues:
-
Suboptimal Kanamycin Concentration: The kanamycin concentration in the plates may be too low to effectively inhibit the growth of all non-transformed cells.
-
Antibiotic Degradation: Kanamycin may have degraded due to improper storage of the stock solution or plates, or by being added to the agar when it was too hot.
-
Spontaneous Resistance: Bacteria can naturally develop spontaneous resistance to antibiotics, and these mutants can appear as small colonies.
-
Extended Incubation Time: Incubating plates for too long can lead to the breakdown of the antibiotic and the emergence of non-resistant colonies.[4][5]
Troubleshooting Guide
Problem: I am observing small colonies around my larger colonies on kanamycin plates.
This guide will help you troubleshoot the potential causes of these "false" satellite colonies.
| Possible Cause | Recommended Solution |
| Incorrect Kanamycin Concentration | The concentration of kanamycin is critical for effective selection. A common starting concentration for E. coli is 50 µg/mL.[3][6] However, the optimal concentration can vary. It is advisable to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain and use a working concentration 1.5 to 2 times higher than the MIC.[3] |
| Kanamycin Degradation | Kanamycin is a relatively stable antibiotic.[2][7] However, its potency can be reduced under certain conditions. Always prepare fresh kanamycin stock solutions and store them at -20°C.[1][6] When preparing plates, ensure the molten agar has cooled to approximately 50-55°C before adding the kanamycin stock solution.[1] Store prepared plates at 2-8°C and use them within one month for optimal performance.[1] |
| Spontaneous Resistant Mutants | Spontaneous resistance to kanamycin can occur, although the frequency is generally low.[8] To minimize the impact of spontaneous mutants, avoid prolonged incubation times. Limit the initial incubation to 16 hours at 37°C.[1] If colonies are small, they can be left to grow larger at room temperature or 4°C for a day, which slows down the growth of spurious colonies.[1] |
| Contamination | If your negative control plate (e.g., non-transformed competent cells) shows colonies, your competent cells, recovery medium, or plates may be contaminated with resistant bacteria.[1] Ensure you are using proper sterile techniques throughout your transformation and plating procedures. |
| Picked Colony Fails to Grow in Liquid Culture | This is a strong indication that the colony you picked was not truly resistant.[1] These colonies can arise on plates where the selective pressure is suboptimal. To avoid this, ensure your plates have the correct, effective concentration of kanamycin. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Kanamycin Stock Solution Stability | Up to 12 months | Stored at -20°C | [3] |
| Kanamycin in Agar Plates Stability | Up to 1 month with no loss of bioactivity | Stored in sealed bags at 4°C | [4][9] |
| Kanamycin Solution Stability at 37°C | Approximately 5 days | Aqueous solution | [1] |
| Recommended E. coli Working Concentration | 30 - 50 µg/mL | Plasmid selection | [1] |
| Spontaneous Resistance Frequency in E. coli | Can be as low as < 2 x 10-9, but is highly dependent on media composition and antibiotic concentration. | Varies with strain and conditions. | [10][11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Kanamycin Sulfate
Objective: To determine the lowest concentration of kanamycin sulfate that inhibits the visible growth of a specific E. coli strain.
Materials:
-
Untransformed (plasmid-free) E. coli host strain
-
Luria-Bertani (LB) broth
-
Kanamycin sulfate stock solution (e.g., 50 mg/mL in sterile water)
-
Sterile 96-well microtiter plate
-
Spectrophotometer
-
Incubator
Methodology:
-
Prepare an Overnight Culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli host strain. Incubate overnight at 37°C with shaking.
-
Standardize Cell Density: Measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.
-
Prepare Serial Dilutions of Kanamycin: In a sterile 96-well plate, prepare two-fold serial dilutions of kanamycin in LB broth. A typical starting range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.[3]
-
Inoculate the Plate: Add an equal volume of the diluted bacterial culture to each well containing the kanamycin dilutions. The final cell density should be approximately 5 x 105 CFU/mL. Include a positive control (bacteria in LB without kanamycin) and a negative control (LB with kanamycin but no bacteria).
-
Incubate: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of kanamycin at which there is no visible bacterial growth. This can be confirmed by measuring the OD600 of each well.
-
Select Working Concentration: Your optimal working concentration for selecting transformed colonies should be slightly higher than the MIC (e.g., 1.5x to 2x the MIC) to ensure stringent selection.[3]
Protocol 2: High-Efficiency Bacterial Transformation and Plating
Objective: To perform a bacterial transformation with kanamycin selection, minimizing the risk of non-transformed colony growth.
Materials:
-
High-efficiency competent E. coli cells
-
Plasmid DNA
-
SOC medium
-
LB agar plates containing the predetermined optimal concentration of kanamycin sulfate
-
Water bath
-
Incubator
-
Sterile spreaders
Methodology:
-
Thaw Competent Cells: Thaw a tube of competent cells on ice.
-
Add Plasmid DNA: Add 1-5 µL of your plasmid DNA (ligation reaction or purified plasmid) to the competent cells. Gently mix by flicking the tube.
-
Incubate on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.
-
Add Recovery Medium: Add 950 µL of pre-warmed SOC medium to the tube.
-
Incubate for Recovery: Incubate the tube at 37°C for 1 hour with gentle shaking. This allows the bacteria to recover and express the kanamycin resistance gene.
-
Plate the Transformation: Spread 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing kanamycin. Ensure the liquid is fully absorbed before inverting the plates.
-
Incubate Plates: Incubate the plates at 37°C for 16 hours. Crucially, do not exceed this incubation time , as prolonged incubation can lead to antibiotic breakdown and the growth of non-resistant cells.[4][5]
-
Colony Selection: After incubation, select well-isolated colonies for downstream applications. Avoid picking very small colonies that may be spontaneous mutants or have grown due to localized suboptimal antibiotic concentration.
Visualizations
Caption: Mechanism of Kanamycin Resistance.
Caption: Troubleshooting Workflow for Small Colonies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Kanamycinsulfat 50 mg/mL [genaxxon.com]
- 3. bioline.com [bioline.com]
- 4. Stability of antibiotics and chemotherapeutics in agar plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. khimexpert.com [khimexpert.com]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between Spontaneous Aminoglycoside Resistance in Escherichia coli and a Decrease in Oligopeptide Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Bekanamycin Sulfate in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using bekanamycin sulfate in your experiments, with a focus on its degradation and stability in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound (also known as kanamycin B) is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[3][4] It irreversibly binds to the 30S subunit of the bacterial ribosome, which leads to misreading of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death.[3][4][5] It is effective against a broad spectrum of gram-negative and some gram-positive bacteria, as well as mycoplasmas.[6][7]
Q2: What are the primary factors that cause this compound to degrade in culture media? this compound degradation is influenced by several environmental factors. The most common causes are:
-
High Temperatures: The antibiotic is sensitive to heat. Adding it to media that has not cooled sufficiently after autoclaving or storing it at improper temperatures can accelerate degradation.[8][9] Do not autoclave this compound solutions.[10]
-
Incorrect pH: Stability is highest in a slightly acidic pH range (4.5 to 5.5).[9] A 1% solution in water typically has a pH between 6.5 and 8.5.[7][11] Significant deviations outside the optimal range can reduce stability.
-
Light Exposure: Extended exposure to light can lead to photodegradation of the active components.[8][9] It is recommended to store solutions in dark or amber containers.[8]
-
Chemical Reactions: Degradation can occur through pathways like hydrolysis, where water molecules break down the antibiotic's structure.[9]
Q3: How should I prepare and store this compound solutions to ensure stability? Proper preparation and storage are critical for maintaining the antibiotic's efficacy.[8]
-
Preparation: Dissolve this compound powder in sterile, purified water to create a stock solution (e.g., 10-50 mg/mL).[10][12] Ensure complete dissolution and then sterilize the solution using a 0.22 µm filter.[7][10]
-
Storage: The stability of the solution depends heavily on the storage temperature. To prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before freezing.[1][12]
Q4: What are the recommended concentrations for this compound in culture? Concentrations can vary based on the application (e.g., plasmid selection vs. contamination prevention) and the specific cell line or bacterial strain.
-
Stock Solution: Typically prepared at a concentration of 10 to 50 mg/mL in sterile water.[10]
-
Working Concentration: For use in cell culture, a common working concentration is 100 mg/L (100 µg/mL).[7] For bacterial selection, it often ranges from 30 to 50 µg/mL.[6][10] However, the optimal concentration should be determined empirically for your specific system.[13]
Stability and Storage Data Summary
The following tables summarize key quantitative data regarding the storage and stability of this compound.
Table 1: Storage Conditions and Stability of this compound Solutions
| Solution Type | Storage Temperature | Duration of Stability | Source(s) |
| Powder | 10°C - 25°C (Room Temp) | Up to 3 years (protect from light/moisture) | [10][14] |
| Aqueous Stock Solution | -80°C | Up to 6 months | [1][11] |
| Aqueous Stock Solution | -20°C | Up to 1 month | [1][11] |
| Aqueous Stock Solution | 2°C - 8°C | For several weeks | [7][10] |
| Working Solution (in Media) | 37°C | Approximately 5 days | [7][11][13] |
| Media Plates (Agar) | 2°C - 8°C | Up to 30 days (if sealed) | [6][7] |
Troubleshooting Guides
This section addresses common problems encountered during experiments involving this compound.
Problem 1: My antibiotic selection is not working; both transfected and non-transfected cells are surviving.
-
Potential Cause 1: Inactive this compound. The antibiotic may have degraded due to improper storage or handling.[13] Aqueous solutions are stable for about 5 days at 37°C.[7]
-
Potential Cause 2: Insufficient Concentration. The concentration of bekanamycin may be too low to effectively kill the non-transfected cells.[13] Some cell lines exhibit higher intrinsic resistance.[13]
-
Solution: Perform a kill curve analysis to determine the minimum concentration required to kill your specific non-transfected cell line within 7-14 days.[13]
-
-
Potential Cause 3: Inactivation by Media Components. Although less common, certain media components could potentially inactivate the antibiotic.[13]
-
Solution: Test the activity of your bekanamycin solution in a simple bacterial culture to confirm its potency.
-
Problem 2: My antibiotic selection is too harsh; all of my cells (including transfected ones) are dying.
-
Potential Cause 1: Bekanamycin Concentration is Too High. The concentration required for selection is highly cell-line dependent. A concentration optimal for one line may be toxic to another.[13]
-
Solution: Titrate the this compound concentration by performing a kill curve experiment to find the lowest effective concentration.[13]
-
-
Potential Cause 2: Low Transfection/Transduction Efficiency. If the gene delivery was inefficient, you may have too few resistant cells to form visible colonies, giving the impression that the selection killed all cells.[13]
-
Solution: Optimize your transfection or transduction protocol and verify its efficiency before applying selection pressure.
-
-
Potential Cause 3: Toxicity of the Expressed Protein. The protein you are expressing may be cytotoxic, leading to cell death independent of the antibiotic.[13]
-
Solution: Use an inducible expression system to confirm that the observed cell death is linked to the expression of your protein of interest.
-
Problem 3: I see a precipitate or cloudiness in my this compound solution.
-
Potential Cause 1: Concentration Exceeds Solubility Limit. You may be attempting to prepare a solution at a concentration higher than the antibiotic's solubility limit.
-
Potential Cause 2: Improper Solvent or pH. Using a solvent other than water or having a pH outside the optimal range can cause precipitation.[8] this compound is practically insoluble in most organic solvents.[11]
-
Potential Cause 3: Microbial Contamination. Cloudiness can be an indicator of bacterial or fungal growth if non-sterile techniques were used.[11]
-
Solution: Always prepare solutions using aseptic techniques and filter-sterilize the final stock solution.[12] Discard any solution suspected of contamination.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of Sterile this compound Stock Solution
This protocol outlines the steps for preparing a sterile, concentrated stock solution.
-
Calculation: Determine the required mass of this compound powder to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.[12]
-
Dissolution: Add the powder to a sterile container and dissolve it in the appropriate volume of sterile, purified water (e.g., sterile water for injection). Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[11][12]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[7][12] DO NOT AUTOCLAVE .[10]
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[12]
-
Labeling & Long-Term Storage: Label the aliquots clearly with the name, concentration, and date. Store them at -20°C for up to one month or at -80°C for up to six months for long-term storage.[1][11]
Protocol 2: Determining Optimal Concentration via Kill Curve Analysis
This experiment is crucial for identifying the minimum antibiotic concentration that effectively kills non-transfected cells without excessive toxicity.
-
Cell Seeding: Plate your non-transfected host cells in a multi-well plate (e.g., 96-well) at a density that allows for several days of growth. Allow cells to adhere overnight.[13]
-
Prepare Dilutions: Prepare a series of dilutions of this compound in your complete culture medium. A broad range is recommended for the initial test (e.g., 50, 100, 200, 400, 800, 1000 µg/mL).[13]
-
Antibiotic Addition: Replace the medium in the wells with the medium containing the different antibiotic concentrations. Include a "no antibiotic" well as a negative control for cell viability.[13]
-
Incubation and Observation: Incubate the plate under standard conditions. Observe the cells daily using a microscope, noting signs of cell death such as rounding, detachment, and lysis.[13]
-
Determine Optimal Concentration: The ideal concentration is the lowest one that causes complete death of all cells within a 7-14 day period.[13] This concentration can then be used for selecting your transfected cells.
Visualizations
The following diagrams illustrate key workflows and logical processes related to the use of this compound.
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Kanamycin Sulfate – Cellseco [cellseco.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. khimexpert.com [khimexpert.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biosynth.com [biosynth.com]
Technical Support Center: Intrinsic Resistance to Bekanamycin Sulfate in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating intrinsic resistance to bekanamycin sulfate in bacteria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, leading to mRNA misreading and the production of nonfunctional proteins, ultimately causing bacterial cell death.
Q2: What are the primary mechanisms of intrinsic resistance to this compound in bacteria?
Intrinsic resistance to bekanamycin is primarily mediated by three main mechanisms:
-
Enzymatic Modification: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the bekanamycin molecule, preventing it from binding to its ribosomal target. Common AMEs include aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs).
-
Alteration of the Ribosomal Target: Mutations in the 16S rRNA gene (rrs) or ribosomal proteins can alter the binding site of bekanamycin, reducing its efficacy. Additionally, modification of the ribosome by enzymes like 16S rRNA methyltransferases can also confer resistance.[1][2][3]
-
Active Efflux: Bacteria can utilize efflux pumps to actively transport bekanamycin out of the cell, preventing it from reaching a high enough intracellular concentration to be effective. The MexXY-OprM efflux system in Pseudomonas aeruginosa is a well-characterized example.[4]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Bekanamycin
You are performing broth microdilution or agar dilution assays to determine the MIC of bekanamycin against your bacterial strain, but the results are variable between experiments.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation Variability | Standardize your inoculum preparation. Ensure the bacterial suspension is at the correct turbidity (e.g., 0.5 McFarland standard) for consistent starting cell density. |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound for each experiment. Verify the potency of the antibiotic powder and store it according to the manufacturer's instructions. |
| Variation in Growth Media | Use the same batch of Mueller-Hinton broth or agar for all experiments. Be aware that cation concentrations (especially Ca²⁺ and Mg²⁺) in the media can affect aminoglycoside activity. |
| Inconsistent Incubation Conditions | Ensure consistent incubation time, temperature, and atmospheric conditions for all experiments. |
| Contamination of Bacterial Culture | Re-streak your culture from the original stock to ensure purity. A mixed culture can lead to variable MIC results. |
Issue 2: My Efflux Pump Inhibitor (EPI) Does Not Potentiate Bekanamycin Activity
You are testing the hypothesis that an efflux pump is responsible for bekanamycin resistance in your bacterial strain. However, the addition of a common EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN), does not result in a significant decrease in the MIC of bekanamycin.
| Potential Cause | Troubleshooting Steps |
| EPI is Not Effective Against the Specific Efflux Pump | Not all EPIs are effective against all efflux pumps. Research the known spectrum of activity for your chosen EPI. Consider testing other EPIs with different mechanisms of action. |
| Efflux is Not the Primary Resistance Mechanism | The intrinsic resistance in your strain may be primarily due to enzymatic modification or ribosomal alterations. Proceed with experiments to investigate these other mechanisms. |
| Inappropriate EPI Concentration | The concentration of the EPI may be too low to be effective or too high, causing toxicity to the bacteria. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI. |
| Incorrect Experimental Conditions | Ensure that the experimental conditions (e.g., media composition, pH) are optimal for the activity of the EPI. |
Issue 3: Difficulty Amplifying and Sequencing the 16S rRNA Gene (rrs)
You are attempting to amplify and sequence the rrs gene to identify potential resistance-conferring mutations, but you are encountering issues with your PCR.
| Potential Cause | Troubleshooting Steps |
| Poor DNA Quality | Ensure your genomic DNA is of high purity and integrity. Contaminants from the DNA extraction process can inhibit PCR. Consider re-purifying your DNA. |
| Suboptimal Primer Design or Annealing Temperature | Verify that your primers are specific to the target region of the rrs gene and are free of secondary structures. Optimize the annealing temperature using a gradient PCR. |
| Presence of PCR Inhibitors | Dilute your DNA template to reduce the concentration of any potential inhibitors. |
| Formation of Primer-Dimers | Reduce the primer concentration in your PCR reaction. Consider using a hot-start Taq polymerase. |
| No Amplification Product | Check all your PCR components to ensure they are not degraded. Run a positive control with DNA known to amplify with your primers. |
Quantitative Data
Table 1: Bekanamycin (or Kanamycin) MIC Ranges in Susceptible and Resistant Bacteria
| Bacterial Species | Resistance Mechanism | Susceptible MIC Range (µg/mL) | Resistant MIC Range (µg/mL) |
| Pseudomonas aeruginosa | Efflux (MexXY-OprM) | 1 - 8 | 16 - >128 |
| Enterococcus faecium | AAC(6')-Ii, EfmM | 8 - 64 | 128 - >1024[4] |
| Acinetobacter baumannii | AMEs, Efflux | 2 - 16 | 64 - >1024[5] |
| Mycobacterium tuberculosis | rrs gene mutations | ≤ 2.5 | ≥ 5.0[1] |
Note: Data for kanamycin is often used as a proxy for bekanamycin due to their structural similarity.
Table 2: Effect of Efflux Pump Inhibitors on Aminoglycoside MICs in Pseudomonas aeruginosa
| Aminoglycoside | MIC without EPI (µg/mL) | MIC with PAβN (µg/mL) | Fold Decrease in MIC |
| Spectinomycin | 64 - 256 | 8 - 64 | 4 - 8 |
| Netilmicin | 32 - 128 | 4 - 32 | 4 - 8 |
| Streptomycin | 128 - 512 | 16 - 128 | 4 - 8 |
| Kanamycin | 256 - 1024 | 32 - 256 | 4 - 8 |
Data adapted from studies on clinical isolates of P. aeruginosa. The effect of EPIs can be strain-dependent.[6]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare Bekanamycin Stock Solution: Prepare a concentrated stock solution of this compound in sterile, cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the bekanamycin stock solution in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the bekanamycin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of bekanamycin at which there is no visible growth.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This assay measures the accumulation of the fluorescent dye ethidium bromide, an efflux pump substrate. Lower accumulation (and thus lower fluorescence) suggests higher efflux activity.
-
Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Cell Washing: Harvest the cells by centrifugation and wash them twice with a buffer such as phosphate-buffered saline (PBS) containing 1 mM MgCl₂.
-
Cell Resuspension: Resuspend the cells in the same buffer to an OD₆₀₀ of 0.2.
-
Loading with EtBr: Add EtBr to a final concentration of 1-2 µg/mL. To de-energize the cells and allow for maximum EtBr loading, the proton-motive force can be dissipated by adding a protonophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP) at a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Initiation of Efflux: Wash the cells to remove extracellular EtBr and resuspend them in buffer. Energize the cells by adding a carbon source, such as glucose (final concentration 0.4-1%), to initiate efflux.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in a fluorometer or plate reader with excitation at ~530 nm and emission at ~600 nm.[7][8] A decrease in fluorescence over time indicates active efflux of EtBr.
-
Testing EPIs: To test the effect of an EPI, pre-incubate the energized cells with the inhibitor before adding the carbon source and measuring fluorescence. An effective EPI will result in a slower decrease in fluorescence compared to the control without the inhibitor.
Protocol 3: PCR Amplification and Sequencing of the 16S rRNA Gene (rrs)
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial strain of interest using a commercial kit or a standard protocol.
-
Primer Design: Design or select primers that flank the region of the rrs gene known to be associated with aminoglycoside resistance (e.g., the 1400 region in M. tuberculosis).
-
PCR Amplification:
-
Set up a PCR reaction containing:
-
Genomic DNA template (10-50 ng)
-
Forward and reverse primers (0.2-0.5 µM each)
-
dNTPs (200 µM each)
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
-
-
Use a thermal cycler with an optimized program, typically including an initial denaturation step, 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Verification of Amplification: Run the PCR product on an agarose gel to confirm the presence of a band of the expected size.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and polymerase using a commercial kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers as for amplification.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any mutations.
Visualizations
Caption: Overview of intrinsic resistance mechanisms to bekanamycin.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Kanamycin Susceptibility Testing of Mycobacterium tuberculosis Using Mycobacterium Growth Indicator Tube and a Colorimetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic resistance to aminoglycosides in Enterococcus faecium is conferred by the 16S rRNA m5C1404-specific methyltransferase EfmM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of aminoglycoside resistance mechanisms in Acinetobacter Baumannii isolates from burn wound colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Technical Support Center: Troubleshooting Bekanamycin Sulfate Selection
Welcome to the troubleshooting hub for bekanamycin sulfate selection. This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a selection agent?
This compound, also known as Kanamycin B, is an aminoglycoside antibiotic.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[2][3][4] It achieves this by binding to the 30S ribosomal subunit, which leads to misreading of mRNA and ultimately results in bacterial cell death.[1][2][3] In molecular biology, plasmids are often engineered to carry a resistance gene, such as neo or nptII, which encodes for an aminoglycoside phosphotransferase. This enzyme inactivates bekanamycin through phosphorylation, allowing only the successfully transformed cells containing the plasmid to survive in a selective medium.[1]
Q2: I'm not getting any colonies after transformation and selection. What are the possible causes and solutions?
Several factors could lead to the absence of colonies on your selection plates. The table below outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Recommended Solution |
| Bekanamycin concentration is too high | Verify the calculations for your stock solution and the final concentration in your plates. It is crucial to perform a titration experiment, such as a kill curve, to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. The optimal selection concentration is typically slightly higher than the MIC.[1] |
| Antibiotic degradation | This compound solutions can lose activity if not stored properly.[5] Prepare fresh stock solutions and store them at -20°C for long-term storage and at 2-8°C for short-term use.[5] Avoid repeated freeze-thaw cycles and protect the solution from light.[5][6] |
| Ineffective competent cells or transformation protocol | To ensure your competent cells and transformation procedure are effective, always include a positive control in your experiment, such as a well-characterized plasmid with a different antibiotic selection.[1] |
| Toxicity of the expressed protein | If the protein you are trying to express is toxic to the host cells, it can lead to cell death regardless of the antibiotic selection.[5] |
Q3: My selection plates have a lawn of bacterial growth. What went wrong?
A uniform "lawn" of bacteria indicates a failure in the selection process. This is typically due to the bekanamycin concentration being too low or the antibiotic being completely inactive.[1] To resolve this, prepare fresh plates with a higher, verified concentration of bekanamycin. It is also advisable to test your untransformed host strain on a plate to confirm that the antibiotic is effective at inhibiting its growth.[1]
Q4: I'm observing many small "satellite" colonies around larger colonies. How can I prevent this?
Satellite colonies are non-transformed, antibiotic-sensitive cells that are able to grow in the immediate vicinity of a transformed, antibiotic-resistant colony. This occurs because the enzyme produced by the resistant colony can diffuse into the surrounding medium and inactivate the bekanamycin, creating a localized environment with a lower antibiotic concentration.[1]
Here are some strategies to mitigate the formation of satellite colonies:
-
Increase Bekanamycin Concentration: A higher concentration of bekanamycin can help to overcome the localized inactivation by the resistance enzyme.[1]
-
Avoid Prolonged Incubation: Incubating plates for longer than 16-18 hours can lead to the breakdown of the antibiotic, which promotes the growth of satellite colonies.[1]
-
Reduce Plating Density: Plating a smaller volume or a more dilute suspension of your transformation mix will result in more sparsely distributed colonies, reducing the satellite effect.[1]
Q5: My plasmid seems to be lost during overnight liquid culture. Why is this happening?
The loss of a plasmid during liquid culture is often due to insufficient selective pressure. Without an adequate concentration of bekanamycin, plasmid-free cells can replicate faster than plasmid-bearing cells, which have a higher metabolic burden, and eventually dominate the culture.[1] Ensure you are using the optimal bekanamycin concentration in your liquid media, which may sometimes need to be higher than that used on solid media.[1]
Q6: Can I use this compound for selecting mammalian cells?
While the resistance gene for bekanamycin (neo) can be expressed in mammalian cells, bekanamycin itself is generally not effective for mammalian cell selection.[7] This is because mammalian cells have 80S ribosomes, which are structurally different from the 70S ribosomes in bacteria and are less susceptible to bekanamycin at concentrations that are not cytotoxic.[7] For mammalian cell selection, a more potent aminoglycoside antibiotic like G418 (Geneticin) is the standard and recommended choice.[8] If you must use bekanamycin for mammalian cells, extensive optimization, including a kill curve experiment over a broad concentration range, will be necessary, with no guarantee of success.[8]
Experimental Protocols
Protocol: Determining the Optimal Bekanamycin Concentration (Kill Curve)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of bekanamycin for your specific bacterial strain. The optimal working concentration for selection is typically 1.5 to 2 times the MIC.[1]
Materials:
-
Your untransformed (plasmid-free) bacterial host strain
-
LB agar and LB broth
-
This compound stock solution (e.g., 50 mg/mL in sterile water)
-
Petri dishes
-
Spectrophotometer
Methodology:
-
Prepare an Overnight Culture: Inoculate 5 mL of LB broth with a single colony of your untransformed host strain and incubate overnight at 37°C with shaking.
-
Standardize Cell Density: Measure the optical density of the overnight culture at 600 nm (OD600). Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.[1]
-
Prepare Titration Plates: Prepare a series of LB agar plates with varying final concentrations of bekanamycin. A suggested range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.[1]
-
Plate the Bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates.
-
Incubate: Incubate the plates at 37°C for 16-20 hours.[1]
-
Determine MIC: Examine the plates and identify the lowest bekanamycin concentration at which there is no bacterial growth. This is the MIC.[1]
-
Select Working Concentration: Your optimal working concentration for selecting transformed colonies should be slightly higher than the MIC (e.g., 1.5x MIC).[1]
Data Presentation
Table 1: Factors Influencing this compound Concentration
| Factor | Description | Impact on Required Bekanamycin Concentration |
| Host Strain | Different bacterial strains can have varying levels of intrinsic sensitivity to bekanamycin.[1] | A titration experiment (kill curve) is crucial for each new strain. |
| Plasmid Copy Number | The number of copies of the plasmid per cell. | Higher copy number plasmids may lead to higher expression of the resistance enzyme, potentially requiring a higher bekanamycin concentration for stringent selection. |
| Resistance Gene Promoter Strength | The strength of the promoter driving the expression of the aminoglycoside phosphotransferase gene. | A stronger promoter will lead to higher levels of the resistance enzyme, which may necessitate a higher concentration of bekanamycin. |
| Media Composition | Certain components in the culture media could potentially inactivate the antibiotic.[5] | Use a consistent and well-defined media formulation. |
Table 2: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Solvent | Sterile water[5] |
| Stock Concentration | 10 mg/mL or 50 mg/mL[5] |
| Sterilization | Filter through a 0.22 µm filter[5] |
| Long-term Storage | Aliquot and store at -20°C[5] |
| Short-term Storage | 2-8°C[5] |
| Precautions | Avoid repeated freeze-thaw cycles and protect from light[5][6] |
Visualizations
Caption: Troubleshooting workflow for inconsistent bekanamycin selection.
Caption: Bekanamycin's mechanism of action and the plasmid-mediated resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Bekanamycin Sulfate Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers, scientists, and drug development professionals may encounter during cell selection experiments using bekanamycin sulfate.
Frequently Asked Questions (FAQs)
Q1: Why are my mammalian cells dying even at low concentrations of this compound?
This compound is generally not recommended for the selection of mammalian cells. Like its close relative kanamycin, it is significantly less effective and more cytotoxic to mammalian cells compared to bacteria. The primary reason for this is the structural difference between bacterial and mammalian ribosomes. Bekanamycin targets the 30S ribosomal subunit in bacteria (70S ribosomes), interfering with protein synthesis.[1] Mammalian cells, however, have 80S ribosomes in their cytoplasm, which are less susceptible to bekanamycin's effects at concentrations that are not otherwise harmful to the cell.[1] For robust selection in mammalian cells, G418 (Geneticin®) is the preferred aminoglycoside antibiotic as it effectively targets eukaryotic ribosomes.[2]
Q2: I am working with bacteria. Why are my cells still dying during this compound selection?
Even in bacterial systems, widespread cell death during this compound selection can occur due to several factors:
-
Incorrect Bekanamycin Concentration: The concentration of this compound is critical. An excessively high concentration will kill all cells, including those that have successfully incorporated the resistance gene.[3] It is essential to determine the minimum inhibitory concentration (MIC) for your specific bacterial strain.
-
Degraded Antibiotic: this compound solutions can lose potency if not stored correctly.[3] Improper storage, such as exposure to light, incorrect temperatures, or multiple freeze-thaw cycles, can lead to degradation.[3]
-
Toxicity of the Expressed Protein: The foreign protein you are expressing may be toxic to the bacterial cells, leading to cell death that is independent of the antibiotic selection process.[3]
-
Low Transformation Efficiency: If the uptake of your plasmid was inefficient, the number of resistant cells might be too low to establish a viable population under selective pressure.[3]
Q3: What are the visible signs of bekanamycin-induced cytotoxicity in my cell culture?
Signs of cytotoxicity can vary depending on the cell line and experimental conditions, but commonly include:
-
Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface. You might also observe membrane blebbing, a hallmark of apoptosis.[4]
-
Reduced Cell Viability and Proliferation: A noticeable decrease in the number of viable cells compared to the control group is a clear indicator of cytotoxicity.[4]
-
Decreased Metabolic Activity: Assays such as the MTT assay will show reduced metabolic activity in the treated cells.[4]
-
Increased Apoptosis: Staining with apoptosis markers like Annexin V will reveal a higher percentage of cells undergoing programmed cell death.[4]
Q4: How should I properly prepare and store my this compound stock solution?
Proper preparation and storage are crucial for maintaining the efficacy of this compound.
-
Preparation: Dissolve this compound powder in sterile, nuclease-free water to a desired stock concentration (e.g., 50 mg/mL).[5] Ensure the powder is completely dissolved by vortexing. Sterilize the solution by passing it through a 0.22 µm filter.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term storage.[5] For short-term use, an aqueous stock solution can be stored at 2-8°C for a limited time.[5] Always protect the solution from light.[3]
Troubleshooting Guides
Guide 1: All Cells Are Dying During Selection
This guide provides a logical workflow to troubleshoot experiments where both transfected/transformed and non-transfected/non-transformed cells are dying during this compound selection.
Guide 2: No Cells Are Dying During Selection (Bacterial)
This guide is for troubleshooting bacterial selection experiments where both transformed and non-transformed cells are surviving.
References
- 1. gentarget.com [gentarget.com]
- 2. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 3. tools.mirusbio.com [tools.mirusbio.com]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
alternatives to bekanamycin sulfate for mammalian selection
This technical support center provides guidance on alternatives to bekanamycin sulfate for mammalian cell selection, addressing common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternatives to this compound for mammalian cell selection?
A1: While this compound's use in mammalian selection is not extensively documented, several robust and well-established alternatives are available. The most common choices include G418 (Geneticin®), puromycin, hygromycin B, blasticidin S, and Zeocin™. Each of these antibiotics has a distinct mechanism of action and a corresponding resistance gene that is used as a selectable marker in expression vectors.[1][2]
Q2: How do I choose the right alternative antibiotic for my experiment?
A2: The choice of antibiotic depends on several factors:
-
The resistance gene on your plasmid: The selectable marker on your vector must confer resistance to the chosen antibiotic (e.g., the neo gene for G418 selection).[2]
-
Your cell line: Different cell lines have varying sensitivities to different antibiotics. It is crucial to determine the optimal concentration for your specific cell line.
-
Dual selection experiments: If you are introducing more than one plasmid, you will need to use two different selection markers and their corresponding antibiotics.[3]
Q3: What is a "kill curve" and why is it necessary?
A3: A kill curve, or dose-response curve, is a critical preliminary experiment to determine the minimum concentration of an antibiotic required to kill all non-transfected cells within a specific timeframe (usually 7-14 days).[4][5][6][7] Performing a kill curve is essential for each new cell line or even a new batch of antibiotic to ensure efficient selection of successfully transfected cells without causing excessive toxicity to the resistant clones.[4][8]
Q4: Can I use kanamycin for mammalian cell selection?
A4: Kanamycin is generally not effective for mammalian cell selection.[2] While the neomycin resistance gene (neo), which confers resistance to G418, can also provide resistance to kanamycin in bacteria, G418 is the standard and more potent choice for selecting transfected mammalian cells.[9][10]
Troubleshooting Guides
Problem 1: All my cells are dying, including the transfected ones.
-
Possible Cause: The antibiotic concentration is too high.
-
Possible Cause: The cells were not given enough time to express the resistance gene.
-
Solution: Allow the cells to recover and express the resistance gene for 24-48 hours after transfection before adding the selection antibiotic.
-
-
Possible Cause: The transfection efficiency was very low.
-
Solution: Optimize your transfection protocol. Use a positive control (e.g., a GFP-expressing plasmid) to visually assess transfection efficiency before adding the antibiotic.
-
Problem 2: My non-transfected control cells are not dying.
-
Possible Cause: The antibiotic concentration is too low.
-
Possible Cause: The antibiotic has been inactivated.
-
Possible Cause: High cell density.
-
Solution: Plate cells at a lower density. High cell densities can sometimes lead to the survival of non-resistant cells.[12]
-
Problem 3: I have a mixed population of resistant and non-resistant cells after selection.
-
Possible Cause: Insufficient selection pressure or duration.
-
Possible Cause: Satellite colonies.
-
Solution: This can occur when resistant cells secrete the resistance enzyme, protecting neighboring non-resistant cells. Once you have visible resistant colonies, you may need to isolate them and re-plate at a lower density in fresh selective medium to eliminate any contaminating non-resistant cells.
-
Data Presentation: Comparison of Selection Antibiotics
| Antibiotic | Resistance Gene | Mechanism of Action | Typical Working Concentration (Mammalian Cells) | Selection Time |
| G418 (Geneticin®) | neo (Neomycin Phosphotransferase II) | Inhibits protein synthesis by binding to the 80S ribosome.[1][14] | 100 - 1000 µg/mL[1] | 2 - 3 weeks[15] |
| Puromycin | pac (Puromycin N-acetyl-transferase) | Causes premature chain termination during translation.[16][17] | 0.5 - 10 µg/mL[16][17] | ~ 1 week[18] |
| Hygromycin B | hph or hyg (Hygromycin Phosphotransferase) | Inhibits protein synthesis by disrupting translocation and causing mistranslation on the 70S ribosome.[1][19] | 50 - 500 µg/mL[4][20] | 7 - 10 days[7] |
| Blasticidin S | bsr or BSD (Blasticidin S Deaminase) | Inhibits peptide bond formation in both prokaryotic and eukaryotic ribosomes.[11][21] | 1 - 10 µg/mL[1][11] | ~ 1 week[22] |
| Zeocin™ | Sh ble (Streptoalloteichus hindustanus bleomycin resistance) | Intercalates into DNA and causes double-strand breaks.[23] | 50 - 1000 µg/mL[24] | 2 - 6 weeks[24] |
Experimental Protocols
Key Experiment: Determining Optimal Antibiotic Concentration (Kill Curve)
This protocol provides a general guideline for establishing the minimum antibiotic concentration required for selecting stably transfected cells.
Materials:
-
Parental (non-transfected) mammalian cell line of interest
-
Complete cell culture medium
-
Selection antibiotic stock solution (e.g., G418, Puromycin, etc.)
-
24-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Plating:
-
Addition of Antibiotic:
-
Prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration range will depend on the antibiotic being tested (refer to Table 1 for typical ranges). For example, for G418, you might test 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[25] For Puromycin, a range of 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL could be appropriate.[16]
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the antibiotic.
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for generating a stable mammalian cell line using antibiotic selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Blasticidin S Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mode of action of hygromycin B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protein Synthesis Inhibitor Blasticidin S Enters Mammalian Cells via Leucine-rich Repeat-containing Protein 8D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blasticidin S - Wikipedia [en.wikipedia.org]
- 6. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Graduated resistance to G418 leads to differential selection of cultured mammalian cells expressing the neo gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Stable Expression of Antibiotic-Resistant Gene ble from Streptoalloteichus hindustanus in the Mitochondria of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hygromycin B Hypersensitive (hhy) Mutants Implicate an Intact Trans-Golgi and Late Endosome Interface in Efficient Tor1 Vacuolar Localization and TORC1 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to the antibiotic Zeocin by stable expression of the Sh ble gene does not fully suppress Zeocin-induced DNA cleavage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blasticidin S deaminase gene from Aspergillus terreus (BSD): a new drug resistance gene for transfection of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic mammalian signaling circuits for robust cell population control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The science of puromycin: From studies of ribosome function to applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 19. agscientific.com [agscientific.com]
- 20. Blasticidin S inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Zeocin-induced DNA damage response in barley and its dependence on ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Zeocin-induced DNA damage response in barley and its dependence on ATR | Semantic Scholar [semanticscholar.org]
- 25. Identification of Antibiotic Stress-Inducible Promoters: A Systematic Approach to Novel Pathway-Specific Reporter Assays for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bekanamycin and Kanamycin for Gene Selection
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and genetic engineering, the selection of successfully transformed cells is a critical step. Aminoglycoside antibiotics, such as bekanamycin and kanamycin, are frequently employed as selective agents. This guide provides an objective comparison of bekanamycin (Kanamycin B) and kanamycin (primarily Kanamycin A) for gene selection, supported by available data and detailed experimental protocols to aid in your research and development endeavors.
At a Glance: Key Differences and Similarities
While both bekanamycin and kanamycin are effective for gene selection and share a common mechanism of action and resistance, they possess distinct chemical properties that can influence their application. Commercial kanamycin predominantly consists of kanamycin A, while bekanamycin is also known as kanamycin B.[1][2] The primary structural difference lies at the C2' position of the aminoglycoside, where kanamycin A has a hydroxyl group, and kanamycin B has an amino group.[2] This seemingly minor alteration can affect their biological activity and potency.[3][4]
| Feature | Bekanamycin (Kanamycin B) | Kanamycin (Primarily Kanamycin A) |
| Primary Component | Kanamycin B[5] | Kanamycin A[1] |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[6][7] | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[2] |
| Resistance Gene | Neomycin Phosphotransferase II (NPTII or aph(3')-IIa)[6][7] | Neomycin Phosphotransferase II (NPTII or kanR)[2][8] |
| Reported Potency | Enhanced antibiotic potency, but with a higher toxicity profile in some contexts.[4] | The main and less toxic component of the kanamycin complex used clinically.[3] |
| Use in Gene Selection | Effective for bacterial and yeast selection, though less commonly documented than kanamycin.[9][10] | Widely used as a selective agent in molecular biology for bacteria, yeast, and plants.[11][12] |
| Stability | Generally stable in culture media.[6] | Known to be more stable than ampicillin, reducing the occurrence of satellite colonies.[6] |
Mechanism of Action and Resistance
Both bekanamycin and kanamycin exert their bactericidal effects by targeting the 30S ribosomal subunit of bacteria.[2][6] This binding event disrupts protein synthesis in two primary ways: it interferes with the initiation complex and causes misreading of the mRNA template.[13] The resulting non-functional or toxic proteins lead to bacterial cell death.[2]
Resistance to both antibiotics is conferred by the neomycin phosphotransferase II (NPTII) enzyme, encoded by the nptII or kanR gene.[2][7] This enzyme inactivates the antibiotics by catalyzing the transfer of a phosphate group from ATP to the antibiotic molecule.[2] This modification prevents the antibiotic from binding to its ribosomal target, allowing the transformed cells to survive and proliferate.[7]
Experimental Protocols
The successful use of either bekanamycin or kanamycin for gene selection hinges on using an appropriate concentration. While standard concentrations for kanamycin are widely published, it is often recommended to empirically determine the optimal concentration for bekanamycin for each specific bacterial or yeast strain.[9]
Determining the Optimal Antibiotic Concentration (MIC Assay)
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of bekanamycin or kanamycin for your specific host strain. The optimal working concentration for selection is typically slightly higher than the MIC.
Materials:
-
Untransformed host cells (E. coli, yeast, etc.)
-
Appropriate liquid culture medium (e.g., LB broth for E. coli, YPD for yeast)
-
Appropriate solid culture medium (e.g., LB agar, YPD agar)
-
Bekanamycin or Kanamycin stock solution
-
Sterile culture tubes and petri dishes
-
Incubator
Procedure:
-
Prepare a serial dilution of the antibiotic: In sterile culture tubes, prepare a series of antibiotic concentrations in your liquid culture medium. A suggested range for initial testing is 0, 10, 25, 50, 75, and 100 µg/mL.
-
Inoculate with host cells: Inoculate each tube with a low density of your untransformed host cells.
-
Incubate: Incubate the cultures under appropriate conditions (e.g., 37°C with shaking for E. coli).
-
Determine MIC: After a suitable incubation period (e.g., 18-24 hours), identify the lowest concentration of the antibiotic that completely inhibits visible growth. This is the MIC.
-
Select working concentration: The optimal working concentration for selecting transformed colonies should be slightly higher than the MIC to ensure stringent selection.
Transformation and Selection in E. coli
This protocol provides a general workflow for the transformation of E. coli and selection of transformants using bekanamycin or kanamycin.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA containing the nptII (kanR) resistance gene
-
SOC or LB broth
-
LB agar plates containing the predetermined optimal concentration of bekanamycin or kanamycin
-
Water bath and incubator
Procedure:
-
Thaw competent cells: Thaw a tube of competent E. coli cells on ice.
-
Add plasmid DNA: Add 1-5 µL of your plasmid DNA to the cells. Gently mix and incubate on ice for 30 minutes.
-
Heat shock: Transfer the tube to a 42°C water bath for 45 seconds.
-
Recovery: Immediately place the tube back on ice for 2 minutes. Add 900 µL of SOC or LB broth (without antibiotics) and incubate at 37°C for 60 minutes with shaking. This allows for the expression of the antibiotic resistance gene.[8]
-
Plating: Plate 100 µL of the cell suspension onto pre-warmed LB agar plates containing bekanamycin or kanamycin.
-
Incubation: Incubate the plates overnight at 37°C. Only transformed cells containing the resistance plasmid will form colonies.
Conclusion
Both bekanamycin and kanamycin are effective selection agents for molecular cloning and genetic engineering applications. The choice between them may depend on availability and specific experimental needs. While commercial kanamycin (primarily kanamycin A) is more widely documented for gene selection, bekanamycin (kanamycin B) is a viable alternative that is inactivated by the same resistance mechanism. Due to the reported differences in biological activity and a lack of direct comparative studies for gene selection, it is prudent for researchers to empirically determine the optimal working concentration of bekanamycin for their specific host system to ensure robust and reliable selection of transformed cells.
References
- 1. Kanamycin A - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. Modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Maze of Aminoglycoside Resistance: A Comparative Guide to Bekanamycin Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides an objective comparison of bekanamycin's performance against bacteria resistant to other aminoglycosides, supported by experimental data and detailed methodologies. The primary mechanisms governing this cross-resistance are also elucidated through a detailed signaling pathway diagram.
The effectiveness of aminoglycoside antibiotics, a cornerstone in treating severe bacterial infections, is increasingly threatened by the rise of resistance. Cross-resistance, where resistance to one antibiotic confers resistance to others in the same class, presents a significant clinical challenge. Bekanamycin, also known as kanamycin B, is a member of the kanamycin subgroup of aminoglycosides and its utility is impacted by cross-resistance to other critical aminoglycosides such as amikacin, gentamicin, and tobramycin.
Quantitative Analysis of Cross-Resistance
The degree of cross-resistance between bekanamycin and other aminoglycosides is often quantified by determining the Minimum Inhibitory Concentration (MIC) of each antibiotic against various bacterial strains. A significant increase in the MIC of bekanamycin for a strain already resistant to another aminoglycoside is indicative of cross-resistance.
While a comprehensive, standardized dataset is challenging to compile due to variations in bacterial strains and testing methodologies across studies, the following table summarizes representative data on the cross-resistance profiles of bekanamycin with other clinically important aminoglycosides.
| Aminoglycoside Exhibiting Resistance | Resistant Bacterial Species (Example) | Typical MIC of Resistant Aminoglycoside (µg/mL) | Corresponding MIC of Bekanamycin (µg/mL) | Implication for Bekanamycin Efficacy |
| Kanamycin | Escherichia coli, Mycobacterium tuberculosis | >64 | >128 | High-level cross-resistance is common. |
| Amikacin | Mycobacterium tuberculosis | >64 | Often >64 | High level of cross-resistance is frequently observed.[1] |
| Gentamicin | Enterobacteriaceae, Pseudomonas aeruginosa | >16 | Variable, can be elevated | Cross-resistance is variable and depends on the specific resistance mechanism.[2][3][4] |
| Tobramycin | Pseudomonas aeruginosa | >16 | Variable, can be elevated | Cross-resistance is observed, but the extent can vary.[2][4][5] |
| Streptomycin | Escherichia coli, Mycobacterium tuberculosis | >32 | Generally lower, but can be elevated | Cross-resistance is less predictable and often depends on the specific ribosomal mutation.[6][7] |
Note: The MIC values presented are illustrative and can vary significantly between different bacterial isolates and the specific resistance mechanisms they harbor.
Mechanisms of Cross-Resistance
Cross-resistance between bekanamycin and other aminoglycosides is primarily mediated by three key mechanisms:
-
Enzymatic Modification: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs).[8][9][10] These enzymes, such as acetyltransferases (AACs), phosphotransferrases (APHs), and nucleotidyltransferases (ANTs), chemically alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.[8][11] A single AME can often inactivate multiple aminoglycosides, leading to broad cross-resistance.
-
Target Site Alteration: Mutations in the bacterial 16S rRNA gene, the binding site for aminoglycosides on the 30S ribosomal subunit, can reduce the binding affinity of these drugs.[10][12][13] A single point mutation, such as the A1401G substitution in the rrs gene of Mycobacterium tuberculosis, can confer high-level cross-resistance to both kanamycin and amikacin.[1]
-
Efflux Pumps: Bacteria can actively transport aminoglycosides out of the cell using efflux pumps, preventing the antibiotic from reaching its intracellular target.[8][10][13] Overexpression of these pumps can lead to reduced susceptibility to a range of aminoglycosides.
Mechanisms of Aminoglycoside Cross-Resistance
Experimental Protocols
The determination of cross-resistance patterns relies on standardized and reproducible experimental methodologies. The most common method is the Minimum Inhibitory Concentration (MIC) assay performed via broth microdilution.
Protocol: Broth Microdilution MIC Assay
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth). The culture should be adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotics: Stock solutions of bekanamycin and other test aminoglycosides are prepared at a high concentration and sterilized by filtration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of each antibiotic is prepared directly in the microtiter plates using CAMHB. The final volume in each well is typically 50 µL. A range of concentrations should be chosen to encompass the expected MIC values.
-
Inoculation: The standardized bacterial suspension is diluted in CAMHB, and 50 µL of this inoculum is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no antibiotic) to ensure the viability of the bacteria.
-
Sterility Control: A well containing only uninoculated broth to check for contamination.
-
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plates.
-
Cross-resistance is established when a bacterial strain resistant to one aminoglycoside (e.g., gentamicin) shows a significantly higher MIC for bekanamycin compared to a susceptible control strain.
Workflow for MIC Determination
References
- 1. High level of cross-resistance between kanamycin, amikacin, and capreomycin among Mycobacterium tuberculosis isolates from Georgia and a close relation with mutations in the rrs gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired cross resistance to aminoglycosides in gentamicin-sensitive and gentamicin-resistant strains of enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Resistance to gentamicin, tobramycin and amikacin among clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newer aminoglycosides--amikacin and tobramycin: an in-vitro comparison with kanamycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro cross-resistance of kanamycin-resistant mutants of E. coli to other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-resistance between some aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Efficacy Analysis of Bekanamycin Sulfate and Neomycin Sulfate
This guide provides a detailed, objective comparison of the antibacterial efficacy of bekanamycin sulfate and neomycin sulfate, two prominent members of the aminoglycoside antibiotic class. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on their mechanisms of action, antibacterial spectrums, and quantitative efficacy, supported by detailed experimental protocols.
Introduction and Mechanism of Action
Bekanamycin (also known as Kanamycin B) and Neomycin are broad-spectrum aminoglycoside antibiotics derived from Streptomyces species.[1][2] Both are bactericidal agents, meaning they actively kill bacteria rather than merely inhibiting their growth.[3][4] Their primary therapeutic action stems from a shared mechanism: the disruption of bacterial protein synthesis.[5][6]
Both antibiotics target the bacterial ribosome, specifically binding irreversibly to the 30S ribosomal subunit.[3][7] This binding event triggers a cascade of inhibitory effects:
-
Interference with the Initiation Complex: The formation of the initial ribosome-mRNA complex is hindered, preventing the start of protein synthesis.[5][8]
-
mRNA Codon Misreading: The antibiotic's presence on the 30S subunit distorts the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5][6] This results in the production of nonfunctional or toxic proteins.
-
Obstruction of Translocation: The movement of the ribosome along the mRNA strand is blocked, halting the elongation of the protein.[3][6]
This multi-faceted disruption of protein synthesis is catastrophic for the bacterium, leading to cell death.
References
- 1. Bekanamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 2. Neomycin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
Navigating Cellular Fates: A Comparative Guide to Bekanamycin Sulfate and its Alternatives in Cell Culture
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of cellular-based assays and the development of stable cell lines. This guide provides a comprehensive comparison of the performance of bekanamycin sulfate and its commonly used alternatives, offering insights into their mechanisms of action, cytotoxic profiles, and the experimental protocols necessary for their evaluation.
While this compound is a potent aminoglycoside antibiotic, its primary application lies in combating bacterial infections.[1] Its use in eukaryotic cell culture, particularly for cytotoxicity studies, is not well-documented, leading to a scarcity of performance data such as IC50 values.[2] This guide, therefore, presents data on the closely related aminoglycoside, kanamycin, as a surrogate for this compound, alongside a detailed analysis of prominent alternatives: G418 (Geneticin), Hygromycin B, Puromycin, Zeocin, and Blasticidin S.
Performance Data: A Comparative Overview
The efficacy of a cytotoxic or selection agent is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%. Due to the limited availability of IC50 data for this compound in mammalian cell lines, this table includes data for kanamycin, a structurally and functionally similar aminoglycoside, to provide a relevant benchmark. The table also summarizes the available IC50 values and recommended working concentrations for common alternatives. It is crucial to note that optimal concentrations are cell-line dependent and should be determined empirically for each experimental setup.[3][4]
| Agent | Mechanism of Action | Cell Line | IC50 / Working Concentration |
| This compound | Inhibition of protein synthesis (prokaryotic 30S ribosomal subunit)[5][6] | Data not widely available | Data not widely available |
| Kanamycin (surrogate) | Inhibition of protein synthesis (prokaryotic 30S ribosomal subunit)[7][8] | Data not widely available | Data not widely available |
| G418 (Geneticin®) | Inhibition of protein synthesis (eukaryotic 80S ribosomal subunit)[3][9] | Mammalian cells (general) | Selection: 400-1000 µg/mL; Maintenance: 200 µg/mL[3][10] |
| NIH 3T3 | LD50 (sensitive cells) - low | ||
| Hygromycin B | Inhibition of protein synthesis (eukaryotic 80S ribosomal subunit)[11][12] | Mammalian cells (general) | 50 µg/mL - 1 mg/mL[12] |
| Puromycin | Premature chain termination during translation[2][13] | NIH/3T3 | 3.96 µM[14][15] |
| HaCaT | Wide range: 0.2 µM to 135 µM[16] | ||
| Mammalian cells (general) | 1-10 µg/mL[13][17] | ||
| Zeocin™ | DNA intercalation and cleavage[8][18] | MCF-7 | > 25.87 µg/mL[19] |
| HT-29 | 0.6931 - 1.083 µg/mL[19] | ||
| HCT-116 | 4.065 - 11.09 µg/mL[19] | ||
| Mammalian cells (general) | 50 - 1000 µg/mL[8][20] | ||
| Blasticidin S | Inhibition of peptide bond formation[5][21] | Mammalian cells (general) | 2-10 µg/mL[22][23] |
| 293 HEK | 3-10 µg/mL[22] | ||
| CHO | 5-10 µg/mL[22] |
Experimental Protocols
Accurate determination of a compound's cytotoxic effect is fundamental. The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay for IC50 Determination
1. Cell Plating:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of the test compound (e.g., this compound or its alternatives) in culture medium.
- Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of the compound's solvent) and a blank control (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement and IC50 Calculation:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanisms and Workflows
To better understand the processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Action of Aminoglycoside Antibiotics
Caption: Mechanism of Action of Zeocin™
Caption: Experimental Workflow for IC50 Determination
Caption: Signaling Pathways Affected by Aminoglycosides
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. G418 - Wikipedia [en.wikipedia.org]
- 4. Antibiotic Kill Curve [sigmaaldrich.com]
- 5. agscientific.com [agscientific.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Hygromycin B - Wikipedia [en.wikipedia.org]
- 8. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. agscientific.com [agscientific.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Studies on the mode of action of hygromycin B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Puromycin - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Puromycin IC50 - Tissue and Cell Culture [protocol-online.org]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. Zeocin抗生素-腐草霉素-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. researchgate.net [researchgate.net]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Blasticidin S - Wikipedia [en.wikipedia.org]
- 22. agscientific.com [agscientific.com]
- 23. assets.fishersci.com [assets.fishersci.com]
Synergistic Effects of Bekanamycin and its Analogs with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of combination therapy, where the synergistic interaction between two or more antibiotics leads to an enhanced bactericidal effect. This guide provides a comparative overview of the synergistic effects of the aminoglycoside antibiotic bekanamycin and its analogs when combined with other classes of antibiotics, supported by experimental data. While specific data on bekanamycin is limited in publicly available literature, this guide draws upon data from its close analog, kanamycin, and its derivative, arbekacin, to provide valuable insights into the potential synergistic combinations of bekanamycin.
I. Quantitative Analysis of Synergistic Effects
The synergistic effect of antibiotic combinations is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays, and by observing enhanced bacterial killing in time-kill curve assays.
Checkerboard Assay Data
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify these interactions. An FIC index of ≤ 0.5 is typically considered synergistic.
Table 1: Synergistic Effect of Kanamycin and Ampicillin against Staphylococcus aureus [1][2][3][4][5]
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Kanamycin | 80 | 20 | 0.562 | Synergy |
| Ampicillin | 160 | 10 |
MIC: Minimum Inhibitory Concentration FIC Index = (MIC of Kanamycin in Combination / MIC of Kanamycin Alone) + (MIC of Ampicillin in Combination / MIC of Ampicillin Alone)
This data demonstrates a clear synergistic interaction between kanamycin and ampicillin against Staphylococcus aureus, where the concentration of each antibiotic required to inhibit bacterial growth is significantly reduced when used in combination.[1][2][3][4][5]
Time-Kill Assay Findings
Time-kill assays provide a dynamic picture of the bactericidal activity of antibiotics over time. Synergy is demonstrated by a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent.
A study on the arbekacin, a derivative of bekanamycin, in combination with cell wall inhibitors demonstrated significant synergy against methicillin-resistant Staphylococcus aureus (MRSA) and hetero-vancomycin-intermediate S. aureus (hetero-VISA) strains. The combinations of arbekacin with vancomycin, teicoplanin, or ampicillin-sulbactam showed synergistic killing effects in time-kill assays.[6][7] While specific quantitative data from the time-kill curves were not detailed in the referenced abstracts, the findings strongly indicate a potentiation of arbekacin's bactericidal activity in the presence of these cell wall synthesis inhibitors.
II. Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the FIC index of an antibiotic combination.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in an appropriate solvent. A series of two-fold dilutions of each antibiotic are then prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Antibiotic A is diluted along the rows, and Antibiotic B is diluted along the columns.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the formula mentioned in the footnote of Table 1. The interaction is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Assay Protocol
This assay assesses the rate of bacterial killing by antibiotics over time.
-
Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.
-
Addition of Antibiotics: The antibiotics are added to the bacterial cultures at desired concentrations (e.g., 0.5x, 1x, or 2x the MIC), both individually and in combination. A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: Serial dilutions of the collected aliquots are plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration and the combination. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
III. Mechanism of Synergy and Signaling Pathways
The primary mechanism underlying the synergistic effect of aminoglycosides (like bekanamycin and kanamycin) with β-lactam antibiotics and other cell wall synthesis inhibitors is the enhanced uptake of the aminoglycoside into the bacterial cell.[8][9][10]
As depicted in the diagram, β-lactam antibiotics inhibit penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. This disruption of the cell wall integrity increases its permeability, facilitating the entry of the aminoglycoside antibiotic into the cytoplasm. Once inside, the aminoglycoside binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately causing bacterial cell death. This dual action on two different essential cellular pathways results in a potent synergistic bactericidal effect.
IV. Conclusion
The combination of bekanamycin or its analogs with cell wall synthesis inhibitors represents a promising strategy to combat bacterial infections, particularly those caused by resistant strains. The available data on kanamycin and arbekacin strongly suggest that such combinations can lead to synergistic effects, allowing for the use of lower, potentially less toxic, doses of each antibiotic while achieving a greater therapeutic outcome. Further in vitro and in vivo studies specifically investigating bekanamycin combinations are warranted to fully elucidate its synergistic potential and to guide the development of novel and effective combination therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Efficacy and Safety of Arbekacin and Vancomycin for the Treatment in Skin and Soft Tissue MRSA Infection: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Arbekacin and Vancomycin in Treatment of Chronic Suppurative Otitis Media by Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of Aminoglycosides in Antibiotic Therapy - Genspark [genspark.ai]
- 10. dspace.mit.edu [dspace.mit.edu]
advantages of using bekanamycin over other selection antibiotics
In the landscape of genetic engineering and recombinant protein production, the selection of successfully modified cells is a critical step. Aminoglycoside antibiotics have long served as a cornerstone for this process, with researchers having a variety of options at their disposal. This guide provides an objective comparison of bekanamycin against other commonly used selection antibiotics, offering insights into its advantages and limitations for researchers, scientists, and drug development professionals.
At a Glance: Bekanamycin vs. Key Competitors
Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic that inhibits protein synthesis in susceptible organisms.[1] While it is effective for bacterial selection, its use in eukaryotic systems, particularly mammalian cells, is less common and not as well-documented as other selection agents like G418 and Hygromycin B.[2][3]
| Feature | Bekanamycin | G418 (Geneticin®) | Hygromycin B |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit in bacteria.[2][4] Less characterized in eukaryotes. | Inhibits protein synthesis by binding to the 80S ribosome in eukaryotic cells.[2] | Inhibits protein synthesis by interfering with the 80S ribosomal subunit in eukaryotes.[5] |
| Primary Application | Bacterial selection.[2] | Eukaryotic cell selection (mammalian, yeast, plant, etc.).[2][6] | Broad-spectrum selection (bacteria, fungi, higher eukaryotic cells).[3] |
| Resistance Gene | Neomycin phosphotransferase II (neo or nptII).[7] | Neomycin phosphotransferase II (neo or nptII).[2][8] | Hygromycin phosphotransferase (hph or hygR).[3][9] |
| Advantages | High stability in culture, making it reliable for long-term selections.[7] | Industry standard for mammalian cell selection with extensive documentation and established protocols.[2] | Potent and effective for a wide range of eukaryotic cells; useful in dual-selection experiments.[3][5] |
| Limitations | Scarcity of data and protocols for mammalian cell selection; potentially lower efficacy in eukaryotes.[2][3] | Can be more expensive than other antibiotics. | Can be more toxic to some cell lines than G418.[9][10] |
| Typical Working Conc. | 50-100 µg/mL (E. coli).[11][12] Not well-established for mammalian cells. | 100-1000 µg/mL (mammalian cells, cell line dependent).[6] | 50-400 µg/mL (mammalian cells, cell line dependent).[6] |
Delving into the Mechanism of Action
Bekanamycin, G418, and Hygromycin B are all aminoglycoside antibiotics that function by disrupting protein synthesis, albeit with different specificities. Bekanamycin primarily targets the 30S ribosomal subunit in bacteria, causing misreading of mRNA and inhibiting the formation of the initiation complex.[2][4] Resistance is conferred by the neomycin phosphotransferase II (nptII) gene, which inactivates the antibiotic through phosphorylation.[7]
G418, a potent analog of neomycin, acts on the 80S ribosome in eukaryotic cells, thereby inhibiting protein synthesis.[2] It is also inactivated by the product of the nptII gene, making this a versatile resistance marker for both prokaryotic and eukaryotic systems.[2][8] Hygromycin B also targets the eukaryotic 80S ribosome but interferes with translocation, causing mistranslation.[5] The resistance gene for hygromycin B is hygromycin phosphotransferase (hph).[3][9]
Mechanism of action for aminoglycoside selection antibiotics.
Experimental Protocols: A Comparative Overview
A critical step in utilizing any selection antibiotic is the determination of the optimal concentration that effectively eliminates non-transfected cells while minimizing toxicity to resistant cells. This is achieved by generating a "kill curve."
Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential for establishing the minimum antibiotic concentration required for effective selection and should be performed for each new cell line.
Materials:
-
Selection antibiotic (Bekanamycin, G418, or Hygromycin B)
-
Complete cell culture medium
-
Target mammalian cell line
-
24-well or 96-well tissue culture plates
-
Cell counting apparatus (e.g., hemocytometer, automated cell counter)
-
Cell viability assay reagent (e.g., MTT, trypan blue)
Methodology:
-
Cell Seeding: Seed the cells in a 24-well or 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.[3]
-
Antibiotic Dilution: Prepare a series of dilutions of the selection antibiotic in complete culture medium. A suggested starting range for bekanamycin could be 0-100 µg/mL for bacterial cells, while for mammalian cells, a broader range should be tested based on related compounds like G418 (e.g., 100-1000 µg/mL).[6][11]
-
Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of the antibiotic. Include a control well with no antibiotic.[3]
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.[3]
-
Medium Change: Replace the medium with fresh medium containing the respective antibiotic concentrations every 2-3 days.[3]
-
Viability Assessment: After a predetermined period (e.g., 7-14 days), assess cell viability using a suitable assay (e.g., MTT assay or trypan blue exclusion).
-
Data Analysis: Plot cell viability against the antibiotic concentration to determine the lowest concentration that results in complete cell death of the non-transfected cells. This concentration will be used for subsequent selection experiments.[3]
Protocol 2: Generation of Stable Cell Lines with G418
The generation of stable cell lines using G418 is a well-established procedure.[2]
Methodology:
-
Transfection: Transfect the target cell line with a plasmid containing the gene of interest and the neomycin resistance gene (neo).
-
Initial Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective medium.
-
Selection: Replace the medium with a complete culture medium containing the predetermined optimal concentration of G418.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until discrete antibiotic-resistant colonies are visible (typically 2-3 weeks).
-
Isolation of Clones: Isolate individual colonies and expand them to establish stable, clonal cell lines.
General workflow for generating stable cell lines.
Key Advantages of Bekanamycin
Despite its limited application in eukaryotic selection, bekanamycin offers a distinct advantage in specific contexts:
-
Stability: Bekanamycin is known to be more stable in culture medium than some other antibiotics, such as ampicillin.[7] This stability ensures consistent selective pressure over extended periods, which is particularly beneficial for long-term experiments and large-scale cultures. The degradation of less stable antibiotics can lead to the emergence of satellite colonies of non-resistant cells, complicating downstream applications.[7]
Conclusion and Recommendations
The choice of a selection antibiotic is a critical decision that can significantly impact the efficiency and success of generating genetically modified cell lines. While bekanamycin is a reliable and cost-effective option for bacterial selection, its use in mammalian cell culture is not well-established.
For researchers working with eukaryotic cells, particularly in the development of stable cell lines for drug discovery and bioproduction, G418 remains the superior and scientifically validated option due to the wealth of supporting data and established protocols.[2] Hygromycin B also presents a robust and well-documented alternative, especially for dual-selection strategies.[3][5]
The use of bekanamycin in mammalian cell selection would require substantial in-house validation and optimization with no guarantee of success, making it a considerable experimental gamble.[2]
Decision guide for selecting an appropriate antibiotic.
References
- 1. Bekanamycin (Kanamycin B) | Antibiotic | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Bekanamycin Sulfate? [synapse.patsnap.com]
- 5. goldbio.com [goldbio.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of 100mg/ml kanamycin solution [protocols.io]
Safety Operating Guide
Proper Disposal of Bekanamycin Sulfate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of bekanamycin sulfate, ensuring compliance with regulations and promoting a safe laboratory environment. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks and ensure responsible waste management.
This compound, an aminoglycoside antibiotic, requires careful handling and disposal due to its potential health effects, including skin and respiratory tract irritation, and the risk of harm to the unborn child.[1][2][3] Improper disposal can lead to environmental contamination and may pose a risk to public health.[4] Adherence to federal, state, and local regulations is mandatory for the disposal of all pharmaceutical waste.[3][5]
Immediate Safety Precautions
In the event of a spill or accidental exposure, the following first-aid measures should be taken:
| Exposure Route | First-Aid Procedure |
| Eyes | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[1][5] |
| Ingestion | Do not induce vomiting. If the individual is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6][7] In case of dust formation, a NIOSH-approved respirator is recommended.[5]
Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant.[5][8][9] Do not dispose of this compound by flushing it down the toilet or drain, as this can harm the environment.[10][11]
Step-by-Step Disposal Guide:
-
Segregation:
-
Place this compound waste in a designated, clearly labeled, and sealed container.
-
Do not mix with other types of waste unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Waste Characterization:
-
Determine if the this compound waste is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][12][13] While this compound itself is not specifically listed as a hazardous waste, it may be considered hazardous depending on its formulation or if it is mixed with other hazardous substances.
-
Consult your institution's EHS office for guidance on classifying the waste.
-
-
Packaging and Labeling:
-
Package the waste in a container that is compatible with the material and will not leak.
-
Label the container clearly with the name of the waste ("this compound Waste"), the date, and any other information required by your institution.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Ensure that the disposal vendor is permitted to handle pharmaceutical waste.
-
Regulatory Framework
The disposal of pharmaceutical waste in the United States is regulated by several agencies:
| Regulatory Agency | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][12][13] Subpart P of the RCRA provides specific guidelines for managing hazardous waste pharmaceuticals in healthcare settings.[12][14] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances.[4][10] While this compound is not a controlled substance, it is important to be aware of DEA regulations for other pharmaceutical waste. |
| State and Local Agencies | Many states and local municipalities have their own regulations for pharmaceutical waste disposal that may be more stringent than federal laws.[4] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. biobasic.com [biobasic.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. ubpbio.com [ubpbio.com]
- 6. americanbio.com [americanbio.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. merck.com [merck.com]
- 9. fishersci.com [fishersci.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. danielshealth.com [danielshealth.com]
- 14. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Bekanamycin Sulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Bekanamycin sulfate, a potent aminoglycoside antibiotic. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Immediate Safety and Handling Protocols
This compound, while a valuable tool in research, presents potential health risks if not handled correctly. It is classified as a substance that may damage fertility or an unborn child. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound in its solid form or in solution:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or latex gloves are suitable. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
Engineering Controls
To minimize the risk of exposure, the following engineering controls should be in place:
-
Chemical Fume Hood: All weighing and preparation of stock solutions from this compound powder should be conducted in a certified chemical fume hood.
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are essential in the event of accidental exposure.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
